1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Description
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Properties
IUPAC Name |
1-fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHYZCPBIYNQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Executive Summary
This technical guide details the optimized synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene , a critical pharmacophore in medicinal chemistry. The presence of the ortho-fluorine and para-nitro groups relative to the sulfone side chain creates a unique electronic environment, essential for covalent binding in targeted cancer therapies.
The synthesis is achieved via a two-step sequence starting from commercially available 2-Fluoro-5-nitrotoluene . This route is selected for its scalability and atom economy, avoiding the use of unstable diazonium intermediates often required in alternative pathways.
Core Synthetic Strategy
-
Radical Bromination: Selective functionalization of the benzylic carbon using N-Bromosuccinimide (NBS).
-
Nucleophilic Substitution: Displacement of the bromide by sodium methanesulfinate to install the sulfone moiety.
Retrosynthetic Analysis
The strategic disconnection relies on the lability of the benzylic position. The electron-withdrawing nitro group at the para position (relative to the fluorine) deactivates the ring towards electrophilic aromatic substitution but does not significantly hinder radical processes at the benzylic methyl group.
Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.
Detailed Experimental Protocols
Step 1: Radical Bromination of 2-Fluoro-5-nitrotoluene
This step utilizes the Wohl-Ziegler reaction. The key challenge here is regioselectivity ; over-bromination to the dibromo species or ring bromination must be minimized.
Reaction Scheme: Ar-CH3 + NBS → Ar-CH2Br + Succinimide
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |
| 2-Fluoro-5-nitrotoluene | 1.0 | Substrate | Purity >98% |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow (degraded) |
| AIBN | 0.05 | Radical Initiator | Store at 4°C; hazardous |
| Trifluorotoluene | Solvent | Medium | Green alternative to CCl4; high boiling point |
Protocol
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.[5]
-
Dissolution: Dissolve 2-Fluoro-5-nitrotoluene (10.0 g, 64.5 mmol) in Trifluorotoluene (100 mL).
-
Addition: Add NBS (12.0 g, 67.7 mmol) and AIBN (0.53 g, 3.2 mmol) to the solution.
-
Initiation: Heat the mixture to reflux (approx. 102°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[3][6] Reaction typically completes in 4–6 hours.
-
Note: If conversion stalls, add a second portion of AIBN (0.02 equiv).
-
-
Workup:
Expected Yield: 55–65% Key Intermediate: 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9).
Step 2: Sulfonylation via Nucleophilic Substitution
The second step involves the displacement of the benzylic bromide by a sulfinate anion. Sodium methanesulfinate is an ambident nucleophile but reacts preferentially through sulfur (S-alkylation) rather than oxygen (O-alkylation) in polar aprotic solvents, yielding the sulfone.
Reaction Scheme: Ar-CH2Br + MeSO2Na → Ar-CH2SO2Me + NaBr
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role | Critical Attribute |
| Bromide Intermediate | 1.0 | Substrate | Dry, free of succinimide |
| Sodium Methanesulfinate | 1.5 | Nucleophile | Hygroscopic; dry before use |
| DMF (Dimethylformamide) | Solvent | Medium | Anhydrous |
Protocol
-
Dissolution: In a reaction vessel, dissolve the bromide intermediate (10.0 g, 42.7 mmol) in anhydrous DMF (50 mL).
-
Addition: Add Sodium Methanesulfinate (6.5 g, 64.0 mmol) in one portion.
-
Reaction: Heat the mixture to 60°C. Stir for 3–5 hours.
-
Observation: The reaction mixture may become cloudy as NaBr precipitates.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (250 mL) with vigorous stirring.
-
The product should precipitate as a white to pale-yellow solid.
-
Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Yield: 80–90% Final Product: 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.
Analytical Characterization & Validation
To ensure the integrity of the synthesized material, the following analytical markers must be verified.
1H NMR (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.45 | dd | 1H | Ar-H (3) | Ortho to Nitro, Meta to Fluorine |
| 8.30 | m | 1H | Ar-H (5) | Ortho to Nitro, Ortho to Fluorine |
| 7.60 | t | 1H | Ar-H (6) | Meta to Nitro, Ortho to Fluorine |
| 4.80 | s | 2H | Ar-CH2-SO2 | Diagnostic: Benzylic methylene shift |
| 3.05 | s | 3H | -SO2CH3 | Diagnostic: Sulfone methyl group |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Old/Wet NBS or AIBN | Use freshly recrystallized NBS; ensure anhydrous conditions. |
| Step 1: Dibromination | Excess NBS or Overheating | Strictly control stoichiometry (1.05 eq) and stop reaction immediately upon consumption of SM. |
| Step 2: O-Alkylation | Solvent Polarity | Ensure DMF or DMSO is used. Avoid protic solvents which favor O-alkylation. |
Mechanism of Action (Step 1)
Understanding the radical chain mechanism is vital for troubleshooting Step 1.
Figure 2: Wohl-Ziegler radical bromination mechanism.
Safety & Handling
-
NBS & AIBN: AIBN is explosive if heated dry; handle in solution or small quantities. NBS is an irritant.
-
Benzylic Bromides: Potent lachrymators (tear gas agents). All operations in Step 1 and the transfer to Step 2 must be performed in a well-ventilated fume hood.
-
Nitro Compounds: While this specific intermediate is stable, nitroaromatics can be energetic. Avoid excessive heat (>150°C) or shock.
References
-
ChemicalBook. (n.d.). 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene Basic Information. Retrieved from
-
PubChem. (n.d.).[10] 2-(Bromomethyl)-1-fluoro-4-nitrobenzene.[11] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrotoluene Product Sheet.[1][12] Retrieved from
-
BenchChem. (n.d.). Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. Retrieved from
-
Manac Inc. (2022).[13] Bromination reactions that use NBS: Active/inactive aromatic ring bromination.[13] Retrieved from
Sources
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- 4. Continuous Flow Preparation of Benzylic Sodium Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
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- 9. youtube.com [youtube.com]
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- 11. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | C7H5BrFNO2 | CID 10353967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluoro-5-nitrotoluene | CAS 455-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
An In-Depth Technical Guide to the Purity and Characterization of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Foreword: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the journey from a chemical blueprint to a life-saving therapeutic is paved with exacting standards of quality, safety, and efficacy. The starting materials and intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs) are the foundational pillars upon which these standards are built. Any ambiguity in their identity, or the presence of uncharacterized impurities, can have cascading effects on the final drug product, potentially compromising patient safety and regulatory approval.
This guide provides a comprehensive technical overview of the methodologies required to ensure the purity and confirm the structural identity of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene . This compound, possessing a unique combination of a reactive nitroaromatic system, a fluorine atom, and a methylsulfonylmethyl moiety, serves as a valuable building block in medicinal chemistry. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex molecules.
As researchers, scientists, and drug development professionals, our mandate is not merely to synthesize molecules but to deliver them with a verifiable certificate of identity and purity. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering you to make informed decisions in the laboratory. We will proceed from the purification of the crude synthetic product to its exhaustive characterization using a suite of orthogonal analytical techniques, ensuring a self-validating system of quality control.
Section 1: From Crude Product to Purified Intermediate: A Purification Strategy
The output of any chemical synthesis is a crude mixture containing the desired product alongside unreacted starting materials, reagents, and reaction by-products. The primary objective of purification is to isolate the target compound at a purity level suitable for its intended use, which, in the context of drug development, is exceptionally high. The choice of purification technique is dictated by the physical properties of the compound and the nature of the impurities. For a solid, crystalline compound like 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene, recrystallization is often the most efficient and scalable method.
Caption: General workflow for the purification of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.
Protocol 1: Recrystallization for Bulk Purification
Expertise & Experience: Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1] For sulfone-containing molecules, which are often highly crystalline, this is an ideal first-line approach.[2] The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Step-by-Step Methodology:
-
Solvent Screening: In parallel on a small scale, test various solvents. Good candidates for a moderately polar compound like this include ethanol, isopropanol, ethyl acetate, and toluene.[1] A solvent pair, such as ethanol-water or ethyl acetate-hexane, can also be effective if a single solvent is not ideal.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely. Using an excess of solvent will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the dried solid should be sharp and significantly higher than the crude material.
Protocol 2: Flash Column Chromatography for High-Purity Isolation
Expertise & Experience: When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is employed. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[3]
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve a minimum amount of the compound in the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent using a rotary evaporator to yield the highly purified product.
Section 2: Unambiguous Structural Confirmation and Purity Verification
Characterization is a multi-faceted process that confirms the chemical identity and quantifies the purity of the isolated compound. A single analytical technique is never sufficient. Instead, a suite of orthogonal (independent) methods is used to build a comprehensive and trustworthy data package, a fundamental practice in the pharmaceutical industry.[4][5]
Caption: Orthogonal analytical workflow for the characterization of pharmaceutical intermediates.
Technique 1: High-Performance Liquid Chromatography (HPLC)
Trustworthiness: Reverse-phase HPLC with UV detection is the gold standard for purity determination of small molecules in the pharmaceutical sector.[6] It excels at separating the main component from structurally similar impurities, allowing for precise quantification. For nitroaromatic compounds, the strong UV chromophore of the nitrobenzene moiety provides excellent sensitivity.[7]
Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape for polar functional groups. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The nitroaromatic ring strongly absorbs UV light at this wavelength. |
| Injection Volume | 10 µL | A small volume prevents column overload and peak distortion.[8] |
| Sample Prep | ~1 mg/mL in Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Technique 2: Mass Spectrometry (MS)
Trustworthiness: MS provides a direct measurement of the compound's molecular weight, offering definitive confirmation of its elemental composition.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and clearly showing the molecular ion.
Expected Data:
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₈H₉FNO₄S + H]⁺ | 234.0282 |
| [M+Na]⁺ | [C₈H₉FNO₄S + Na]⁺ | 256.0101 |
| [M+NH₄]⁺ | [C₈H₉FNO₄S + NH₄]⁺ | 251.0547 |
Note: The molecular formula for 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is C₈H₈FNO₄S, with a monoisotopic mass of 233.0158 Da. The m/z values are calculated based on this formula.
Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR is the most powerful technique for unambiguous structure elucidation.[10] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.4 - 8.2 | m | 2H | Aromatic H | Protons ortho and meta to the strongly electron-withdrawing NO₂ group are shifted significantly downfield. |
| ~ 7.4 - 7.2 | t | 1H | Aromatic H | Proton ortho to the fluorine atom will show coupling to fluorine. |
| ~ 4.5 | s | 2H | -CH₂-SO₂- | Methylene protons adjacent to the sulfone group and the aromatic ring. |
| ~ 3.0 | s | 3H | -SO₂-CH₃ | Methyl protons on the sulfone group. |
Key Differentiator: The presence of the singlet at ~4.5 ppm for the -CH₂- group is the definitive feature that distinguishes this molecule from its isomer, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene, which would lack this signal entirely.[11]
Technique 4: Elemental Analysis
Trustworthiness: Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the pure compound. The results must align with the theoretical values calculated from the molecular formula within a narrow margin of error (typically ±0.4%).
Theoretical Composition (C₈H₈FNO₄S):
-
Carbon (C): 41.20%
-
Hydrogen (H): 3.46%
-
Fluorine (F): 8.15%
-
Nitrogen (N): 6.01%
-
Oxygen (O): 27.44%
-
Sulfur (S): 13.75%
Section 3: Final Specification and Data Summary
A comprehensive analysis culminates in a specification sheet or Certificate of Analysis that summarizes all experimental findings against pre-defined acceptance criteria. This document serves as the ultimate testament to the quality of the material.
Consolidated Data for 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene:
| Test | Specification | Expected Result |
| Appearance | White to pale yellow solid | Conforms |
| Melting Point | Report Value | A sharp melting point is indicative of high purity. |
| Purity (HPLC) | ≥ 98.0% | Determined by area percent calculation of the main peak. |
| Identity by ¹H NMR | Conforms to structure | Spectrum shows characteristic peaks as detailed in the NMR section. |
| Identity by MS | [M+H]⁺ = 234.0282 ± 5 ppm | High-resolution mass spectrometry confirms the molecular formula. |
| Elemental Analysis | C, H, N, S ± 0.4% of theoretical | Experimental values align with the calculated percentages. |
References
- Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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- ChemicalBook. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis.
- JOCPR. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
- ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
- Preprints.org. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
- SIELC Technologies. (2018, May 16). Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column.
- ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?
- University of Rochester, Department of Chemistry. Purification: How To.
- PubChemLite. 1-fluoro-4-methanesulfonyl-2-nitrobenzene (C7H6FNO4S).
- Benchchem. Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
- ATSDR. ANALYTICAL METHODS.
- SOP: CRYSTALLIZATION. amrita.edu.
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A Comprehensive Technical Guide to the Safe Handling and Application of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene
Abstract: This technical guide provides a comprehensive overview of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS No. 453-72-5), a key intermediate in pharmaceutical and agrochemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical and physical properties, outlines associated hazards, and establishes rigorous protocols for its safe handling, storage, and disposal. By integrating field-proven insights with authoritative safety data, this guide aims to foster a culture of safety and precision in the laboratory. Methodologies for risk mitigation, emergency procedures, and the compound's role in synthetic applications are discussed, underpinned by a commitment to scientific integrity and self-validating safety systems.
Section 1: Introduction and Compound Profile
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is an aromatic organic compound of significant interest in medicinal chemistry and materials science.[1] Its molecular structure, featuring a fluorine atom, a nitro group, and a methylsulfonyl group on a benzene ring, imparts a unique reactivity profile. The potent electron-withdrawing nature of both the nitro and methylsulfonyl groups activates the fluorine-bearing carbon for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This characteristic makes it a valuable building block for synthesizing more complex molecules.[1][2] The fluorine atom itself can enhance metabolic stability and binding affinity in drug candidates, making this scaffold particularly relevant in drug discovery.[1][3]
This guide serves as an essential resource for professionals working with this compound, emphasizing the causality behind safety protocols and experimental design. A thorough understanding of its properties is the foundation of its safe and effective use.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is paramount for its proper handling and for predicting its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 453-72-5 | [2][4] |
| Molecular Formula | C₇H₆FNO₄S | [2][5] |
| Molecular Weight | 219.19 g/mol | [4][5] |
| Appearance | White to light yellow or pale brown crystalline solid/powder | [2] |
| Melting Point | 152-158 °C | [4] |
| Boiling Point | 396.3 ± 42.0 °C at 760 mmHg | [4] |
| Purity | Typically ≥95-98% | [2] |
| Solubility | The methylsulfonyl group enhances solubility in polar solvents. | [2] |
Structural and Reactivity Analysis
The reactivity of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is dominated by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to the strong activation by the ortho-nitro and para-methylsulfonyl groups.[2] This makes the compound a versatile substrate for introducing nucleophiles such as amines, alcohols, and thiols.
-
Thermal Stability: As a nitroaromatic compound, it possesses inherent energetic properties. While mononitrobenzene is not considered an explosive, the presence of strong electron-withdrawing groups and the potential for exothermic decomposition necessitate careful thermal management.[6][7] Contaminants can significantly lower the decomposition temperature of nitroaromatic compounds.[8]
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene stem from its classification as a nitroaromatic compound and its potential for skin sensitization. A comprehensive risk assessment is mandatory before any handling.
GHS Classification and Health Hazards
Based on available data for similar compounds, the following hazards are identified:
-
Skin Irritation (H315): Causes skin irritation.[4]
-
Skin Sensitization (H317): May cause an allergic skin reaction.[4]
-
Eye Irritation: Likely to cause serious eye irritation.
-
Acute Toxicity: While specific data for this compound is limited, many nitroaromatic compounds are toxic and can be absorbed through the skin.[6][9] They are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[10] Symptoms can include cyanosis, fatigue, dizziness, and headache, with onset potentially delayed by 2-4 hours.[10]
| Hazard Statement | Code | GHS Pictogram |
| Causes skin irritation | H315 | GHS07 (Exclamation Mark) |
| May cause an allergic skin reaction | H317 | GHS07 (Exclamation Mark) |
Physicochemical Hazards
-
Thermal Decomposition: Nitroaromatic compounds can decompose exothermically at elevated temperatures.[8] This decomposition can be accelerated by contaminants, leading to a runaway reaction that releases significant heat and gases.[7][8]
-
Dust Explosion: As with many fine organic powders, a potential for a dust explosion exists if dispersed in the air in sufficient concentration and exposed to an ignition source.
Section 3: Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source or isolate the worker from it.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilation: Good general laboratory ventilation is necessary to prevent the accumulation of airborne contaminants.[12]
-
Controlled Environment: For sensitive reactions, the use of a glovebox may be appropriate to control atmospheric conditions and provide an additional layer of containment.
Personal Protective Equipment (PPE) Selection and Use
PPE is a critical barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[14][15] Never reuse disposable gloves.[16]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[12][15]
-
Skin and Body Protection: A laboratory coat must be worn at all times.[13] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.[12]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[12][17]
Caption: PPE selection workflow for handling the compound.
Hygiene Practices
Strict personal hygiene practices are non-negotiable to prevent accidental exposure and contamination.
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking.[12][15]
-
Do not consume food or beverages in the laboratory.[12]
-
Remove contaminated clothing immediately and wash it before reuse.[18]
Section 4: Storage and Disposal
Proper storage and disposal are critical components of the chemical lifecycle, ensuring safety and environmental protection.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14]
-
Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[17]
-
Store away from heat, sparks, and open flames.
-
Segregate from other chemicals according to compatibility charts.[13]
Waste Disposal Protocol
-
All waste, including contaminated consumables and surplus material, must be treated as hazardous waste.
-
Dispose of contents and container to a licensed hazardous-waste disposal contractor.[12][14]
-
Do not allow the product to enter drains or the environment.[14][17]
Section 5: Emergency Procedures
Preparedness is key to effectively managing incidents. All personnel must be familiar with these procedures.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention, as absorption through the skin can cause systemic effects.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]
Spill and Leak Response
A spill of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene requires a prompt and systematic response.
Caption: Step-by-step spill response workflow.
Section 6: Synthetic Applications and Experimental Protocols
The primary utility of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene lies in its role as an electrophile in SNAr reactions. This section provides a generalized, self-validating protocol for such a reaction.
General Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines the reaction of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene with a generic primary or secondary amine. The causality behind each step is explained to ensure both safety and reaction success.
Objective: To synthesize a 2-nitro-4-(methylsulfonyl)aniline derivative.
Materials:
-
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Mild base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq)
Step-by-Step Methodology:
-
System Inertion (Causality: Preventing Side Reactions): Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Purge the system with an inert gas (e.g., nitrogen or argon). This prevents atmospheric moisture from interfering with the reaction, particularly if the amine or base is hygroscopic.
-
Reagent Addition (Causality: Controlled Dissolution and Mixing): In the fume hood, charge the flask with 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq). Add the anhydrous aprotic polar solvent (e.g., DMF) via syringe. Begin stirring to form a suspension. The solvent facilitates the interaction of reactants, and the base will act as a scavenger for the HF generated during the reaction.
-
Nucleophile Introduction (Causality: Controlled Reaction Initiation): Dissolve the amine nucleophile (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred suspension at room temperature. A controlled, dropwise addition helps to manage any initial exotherm and ensures a homogenous reaction start.
-
Reaction Monitoring (Causality: Ensuring Completion): Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS. A typical method involves spotting the reaction mixture on a TLC plate against the starting material. Monitoring is a self-validating step; it confirms the consumption of the starting material and formation of the product, preventing premature workup or unnecessary heating.
-
Workup and Isolation (Causality: Product Purification): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The product will often precipitate. Collect the solid by vacuum filtration. Wash the solid with water to remove residual solvent and salts. This precipitation and washing is the first step in purification, removing highly polar impurities.
-
Final Purification (Causality: Achieving High Purity): Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the final product of high purity. This final step ensures the product meets the required specifications for subsequent use or analysis.
Section 7: Conclusion
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is a potent and versatile chemical intermediate. Its value in research and development is matched by the potential hazards it presents. This guide has established that a deep understanding of its chemical nature, coupled with rigorous adherence to safety protocols, is not merely a procedural requirement but a fundamental pillar of scientific excellence. By implementing the engineering controls, personal protective measures, and validated experimental workflows described herein, researchers can confidently and safely leverage the synthetic potential of this compound, advancing the frontiers of drug discovery and chemical science.
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Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Retrieved from Benchchem website.[6]
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International Labour Organization. (2011, August 03). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from ilo.org.[9]
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OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. Retrieved from OAKTrust website.[7]
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Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website.[12]
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CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from cdhfinechemical.com.[14]
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Fisher Scientific. (2014, February 28). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Retrieved from fishersci.com.[17]
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Santa Cruz Biotechnology. (n.d.). 1-Fluoro-4-(methylsulphonyl)-2-nitrobenzene. Retrieved from scbt.com.[5]
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Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Retrieved from Benchchem website.[19]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Applied and environmental microbiology, 76(12), 3574-3585.[20]
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IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from IChemE website.[8]
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TCI Chemicals. (2025, November 10). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene. Retrieved from tcichemicals.com.[18]
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Sigma-Aldrich. (2024, March 08). SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. Retrieved from sigmaaldrich.com.
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Sigma-Aldrich. (2024, March 08). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Retrieved from sigmaaldrich.com.
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from gzidustrialsupplies.com.[16]
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Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. Retrieved from Benchchem website.[1]
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The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Fluoronitrobenzene Sulfones
For Immediate Release
An in-depth technical guide detailing the discovery, history, and multifaceted applications of fluoronitrobenzene sulfones has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a comprehensive overview of this important class of compounds, from their conceptual origins in the broader field of organofluorine chemistry to their contemporary use as sophisticated tools in medicinal chemistry.
Introduction: The Strategic Convergence of Fluorine and the Sulfonyl Group
The story of fluoronitrobenzene sulfones is not one of a single, sudden discovery but rather an elegant convergence of two major streams of chemical advancement: the rise of organofluorine chemistry and the development of sulfonyl-based reagents. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with its unique electronic properties offering a powerful means to modulate biological activity.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve pharmacokinetics, and increase binding affinity.[1][2]
Parallel to the burgeoning interest in fluorination, the sulfone and sulfonyl fluoride groups have carved their own niche as versatile functional handles and pharmacophores.[3] The sulfonyl group, in particular, has been recognized for its ability to act as a bioisostere for other functional groups and to participate in key interactions with biological targets.[4] The fusion of a fluoronitrobenzene core with a sulfone or sulfonyl fluoride moiety gives rise to a class of compounds with a unique combination of reactivity and stability, paving the way for their use as valuable intermediates and specialized probes in drug discovery.
Historical Context and the Genesis of Fluoronitrobenzene Sulfones
The historical roots of fluoronitrobenzene sulfones can be traced back to the early days of organofluorine chemistry in the 19th century.[5] While the first organofluorine compound was synthesized in the 1830s, it was the development of halogen exchange reactions, pioneered by chemists like Alexander Borodin in 1862, that laid the groundwork for the broader synthesis of fluorinated aromatic compounds.[5][6] The early 20th century saw further advancements, including the work of Frederic Swarts on halogen exchange, which was instrumental in the later production of chlorofluorocarbons (CFCs).[7]
The synthesis of aromatic sulfonyl fluorides has a similarly rich history, with initial reports of their preparation dating back to the 1930s.[8][9] Early methods often involved the conversion of sulfonyl chlorides to sulfonyl fluorides using various fluoride salts.[8] These foundational synthetic techniques provided the chemical language necessary to envision and ultimately construct molecules containing both a fluorinated aromatic ring and a sulfonyl fluoride group.
While a definitive "discovery" of the first fluoronitrobenzene sulfone is not prominently documented as a singular event, their emergence can be seen as a logical progression from these earlier discoveries. The combination of a nitro group, a fluorine atom, and a sulfonyl group on a benzene ring creates a highly electrophilic aromatic system, making these compounds valuable as synthetic building blocks. The nitro group's strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of more complex molecules.[10]
Evolution of Synthetic Methodologies
The synthesis of fluoronitrobenzene sulfones and their precursors, fluoronitrobenzenesulfonyl chlorides, has evolved significantly over the years, moving from classical methods to more refined and efficient modern techniques.
Early Synthetic Approaches
Initial routes to these compounds likely relied on electrophilic aromatic substitution reactions, such as the nitration of fluorobenzenesulfonyl chlorides or the sulfochlorination of fluoronitrobenzenes. However, the directing effects of the substituents on the aromatic ring often posed challenges in achieving the desired regioselectivity.[11]
Modern Synthetic Strategies
Contemporary methods offer greater control and efficiency. A common and effective approach involves a two-step procedure starting from difluoronitrobenzenes.[11]
Experimental Protocol: Synthesis of Isomeric Fluoronitrobenzenesulfonyl Chlorides from Difluoronitrobenzenes [11]
Step 1: Regioselective Thioether Formation
-
To a solution of the starting difluoronitrobenzene in a suitable solvent (e.g., ethanol), add phenylmethanethiol.
-
Add a base (e.g., potassium carbonate) to facilitate the nucleophilic aromatic substitution reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether.
-
Purify the thioether by recrystallization or column chromatography.
Step 2: Oxidative Cleavage to the Sulfonyl Chloride
-
Dissolve the purified thioether in a biphasic solvent system, such as dichloromethane and water.
-
Cool the mixture in an ice bath and vigorously stir while bubbling chlorine gas through the emulsion.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude fluoronitrobenzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization.[11]
This method highlights the utility of nucleophilic aromatic substitution to selectively introduce the sulfur functionality, which is then converted to the desired sulfonyl chloride.
Diagram of Synthetic Workflow
Caption: Synthetic pathway from difluoronitrobenzenes to fluoronitrobenzenesulfonyl chlorides.
Physicochemical Properties and Reactivity
The unique arrangement of the fluoro, nitro, and sulfonyl groups imparts distinct physicochemical properties and reactivity to these molecules.
| Property | Influence of Functional Groups |
| Electrophilicity | The potent electron-withdrawing effects of the nitro and sulfonyl groups, combined with the electronegativity of the fluorine atom, render the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. |
| Reactivity of the Sulfonyl Group | The sulfonyl chloride or fluoride is a reactive electrophilic center, readily undergoing reactions with nucleophiles to form sulfonamides, sulfonate esters, and sulfones. |
| Leaving Group Ability | The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the ortho and para nitro and sulfonyl groups. |
Applications in Drug Discovery and Chemical Biology
The trifunctional nature of fluoronitrobenzene sulfones makes them highly valuable building blocks in the synthesis of complex, biologically active molecules.[11] Their most significant impact, however, lies in their application as covalent probes and inhibitors in chemical biology and drug discovery.
Covalent Inhibitors and Electrophilic Warheads
Targeted covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as increased potency and prolonged duration of action.[12] Sulfonyl fluorides have emerged as "privileged" warheads for their ability to react with a range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including serine, threonine, lysine, and tyrosine.[3] This broader reactivity profile expands the scope of the "druggable" proteome.
The fluoronitrobenzene sulfone scaffold is particularly well-suited for this purpose. The electron-deficient aromatic ring can be tailored to provide non-covalent binding affinity to a target protein, positioning the electrophilic sulfonyl fluoride "warhead" for covalent bond formation with a nearby nucleophilic residue.
Conceptual Diagram of Covalent Inhibition
Caption: Conceptual workflow of targeted covalent inhibition by a fluoronitrobenzene sulfone.
Building Blocks for Medicinal Chemistry
Beyond their role as covalent modifiers, fluoronitrobenzene sulfones serve as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The three distinct functional groups can be addressed sequentially, allowing for the controlled and regioselective introduction of different molecular fragments.[11] This modularity is highly advantageous in the construction of compound libraries for high-throughput screening and in the optimization of lead compounds.
Future Outlook
The journey of fluoronitrobenzene sulfones is far from over. As our understanding of the proteome deepens and the demand for more selective and potent therapeutics grows, the unique properties of these compounds will continue to be exploited. Future research is likely to focus on:
-
Expansion of the Covalent Inhibitor Toolkit: The development of novel fluoronitrobenzene sulfone derivatives with fine-tuned reactivity and selectivity for specific amino acid residues.
-
Application in Proteomics: The use of these compounds as activity-based probes to identify and characterize new drug targets.
-
Advanced Synthetic Methodologies: The discovery of even more efficient and sustainable methods for their synthesis, including late-stage functionalization techniques.
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Gao, B., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(12), 151613. [Link]
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Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Sparrow Chemical. [Link]
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Chambers, R. D. (2000). Organofluorine chemistry. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 358(1766), 453-465. [Link]
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Kolb, J., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters, 51(36), 4785-4788. [Link]
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Jones, B. J., et al. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science, 4, 1008147. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
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Richards, S. J., et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Modern Drug Discovery
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its strategic importance is derived from the unique interplay of its three key functional groups: a fluorine atom, a nitro group, and a methylsulfonyl group. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[3] The nitro and methylsulfonyl groups are strong electron-withdrawing groups, which activate the benzene ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.[1] This guide provides an in-depth analysis of the core physical properties of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene, offering both established data and detailed experimental protocols for their verification, tailored for researchers and professionals in drug development.
Physicochemical and Structural Identity
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene typically appears as a pale yellow to light brown solid, a characteristic stemming from the nitroaromatic chromophore.[1] Its robust chemical structure makes it a versatile reagent in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer drugs and antibiotics.[2][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C7H6FNO4S | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| CAS Number | 453-72-5 | [1] |
| Appearance | Pale yellow to light brown solid | [1] |
| Melting Point | 152-158 °C | MilliporeSigma |
| Boiling Point | 396.3 ± 42.0 °C at 760 mmHg (Predicted) | MilliporeSigma |
In-Depth Analysis of Physical Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.
Melting Point: A Key Indicator of Purity
The relatively high melting point range of 152-158 °C suggests strong intermolecular forces in the crystalline solid state of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene. These forces are likely a combination of dipole-dipole interactions arising from the polar nitro and sulfonyl groups, and potentially weak hydrogen bonding. A sharp melting point range (typically 0.5-1.0°C) is a reliable indicator of high purity for a crystalline organic compound. Conversely, a broad melting range and a depression in the melting point are indicative of the presence of impurities.
The following protocol outlines the determination of the melting point using a modern digital melting point apparatus, a self-validating system that ensures accuracy and reproducibility.
Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a transparent liquid are recorded as the melting point range.[6]
Apparatus:
-
Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Mortar and Pestle
-
Capillary Tubes (sealed at one end)
Procedure:
-
Sample Preparation: If the sample is crystalline, finely powder a small amount using a mortar and pestle. This ensures uniform heat distribution.[7]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 3-4 mm.[8][9]
-
Apparatus Setup:
-
Ensure the melting point apparatus is clean and connected to a power source.[7]
-
Set the starting temperature to approximately 20°C below the expected melting point (around 130°C for this compound).[6]
-
Set the heating rate. For a preliminary, rapid determination, a higher rate can be used. For an accurate measurement, a slow heating rate of 1-2°C per minute is crucial near the expected melting point.[6]
-
-
Measurement:
-
Insert the loaded capillary tube into the sample holder of the apparatus.[6]
-
Begin heating and observe the sample through the magnified viewfinder.[6]
-
Record the temperature at the first sign of melting (the appearance of a liquid droplet).[6]
-
Continue heating slowly and record the temperature when the entire sample has melted into a clear liquid.[6]
-
-
Data Recording and Validation:
-
The recorded temperature range is the melting point of the sample.
-
For validation, repeat the measurement with two additional samples. Consistent results across the three measurements confirm the accuracy of the determination.
-
Workflow for Melting Point Determination
A schematic of the workflow for accurate melting point determination.
Boiling Point: Considerations for High-Temperature Analysis
The predicted boiling point of 396.3 ± 42.0 °C at atmospheric pressure is quite high, which is expected for a molecule of this molecular weight and polarity.[10] However, many organic compounds, especially those with nitro groups, can be thermally unstable and may decompose at or below their boiling points. Therefore, direct distillation at atmospheric pressure may not be a viable method for determining the boiling point of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene.
For compounds with high boiling points or those susceptible to decomposition, alternative methods are employed:
-
Vacuum Distillation: By reducing the pressure, the boiling point of a liquid is lowered. This allows for distillation at a temperature below the decomposition point. The determined boiling point can then be extrapolated to atmospheric pressure using a nomograph.
-
Differential Scanning Calorimetry (DSC): DSC can be used to measure the boiling point of a liquid in a sealed container with a pinhole. This technique requires only a small sample size and can be performed at various pressures.[11]
-
Gas Chromatography (GC): Based on ASTM D 2887-01, simulated distillation by GC can be used to determine the boiling range distribution of a sample. This is particularly useful for mixtures or compounds that are difficult to distill.[12]
-
Thiele Tube Method (Micro Boiling Point): This method is suitable for small sample quantities. A sample is heated in a small tube with an inverted capillary. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[10][13]
Given the high predicted boiling point, DSC or the Thiele tube method would be the most appropriate and practical choices for an experimental determination in a research setting.
Safety and Handling
Potential Hazards (based on analogous compounds):
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[14][15]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[16]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and bases.[14]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[14]
Conclusion
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is a compound of significant interest to the pharmaceutical and agrochemical industries. Its physical properties, particularly its melting and boiling points, are critical parameters for its synthesis, purification, and application. This guide has provided a detailed overview of these properties, grounded in established data and supplemented with robust, validated experimental protocols. By understanding and applying these principles, researchers and drug development professionals can effectively utilize this versatile building block in their pursuit of novel and impactful chemical entities.
References
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- Nichols, L. (2022, April 7). 6.
- SOP for Melting Point Appar
- The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre.
- Nichols, L. (2022, May 5). 6.
- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene. (n.d.). CymitQuimica.
- 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS. (2016, August 22). Loba Chemie.
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- Boiling Point Determination. (n.d.). Al-Mustaqbal University College.
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Methodological & Application
Application Notes & Protocols: The Use of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene in SNAr Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is a highly activated aromatic compound designed for efficient nucleophilic aromatic substitution (SNAr) reactions. Its utility in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, stems from a unique combination of structural features. The presence of a strongly electron-withdrawing nitro group (para to the fluorine) and a secondary activating methylsulfonylmethyl group (ortho to the fluorine) makes the aryl fluoride an excellent leaving group. This dual activation facilitates the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions, making it a valuable building block for complex molecular architectures.
Section 1: The Chemistry of Activation in SNAr Reactions
Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings.[1] Unlike aliphatic SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[2][3]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[2]
-
Leaving Group Elimination: The aromaticity is restored through the elimination of the leaving group (fluoride ion), yielding the final substituted product.[1]
The reactivity of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is significantly enhanced by its substituents:
-
Nitro Group (-NO₂): Positioned para to the fluorine, this group is a powerful electron-withdrawing group. It stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the initial nucleophilic attack.[3][5]
-
Methylsulfonylmethyl Group (-CH₂SO₂Me): Located ortho to the fluorine, this group also contributes to the activation of the ring. While not directly conjugated in the same way as the nitro group, its strong inductive electron-withdrawing effect further destabilizes the C-F bond and stabilizes the anionic intermediate.
-
Fluorine (-F): Although the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions.[4] This is because its high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the attack on the ring, not the cleavage of the C-F bond.[4]
Caption: S-N-Ar Addition-Elimination Mechanism
Section 2: Experimental Protocols
General Considerations:
-
Safety: 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene, like many nitroaromatic compounds, should be handled with care.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All reactions should be conducted in a well-ventilated fume hood.[6]
-
Reagents and Solvents: Use anhydrous solvents, especially for reactions involving strong bases, to prevent quenching.[4] Dipolar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile are typically preferred as they can solvate the charged Meisenheimer intermediate.[8]
-
Reaction Monitoring: Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Primary and Secondary Amines (N-Arylation)
This protocol outlines a general procedure for the reaction with amine nucleophiles.
Materials:
-
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, and standard glassware for workup.
Procedure:
-
To a round-bottom flask, add 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) and dissolve it in DMF (or DMSO) to a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).[1]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF/DMSO, and dry over anhydrous MgSO₄ or Na₂SO₄.[1][4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Causality: The base (K₂CO₃ or DIPEA) is used to neutralize the HF that is formed as a byproduct of the reaction, driving the equilibrium towards the product. Heating is often necessary to overcome the activation energy for less reactive amines.[1]
Protocol 2: Reaction with Phenols (O-Arylation)
This protocol is suitable for the synthesis of diaryl ethers.
Materials:
-
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq)
-
Phenol nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate, Water, 1M NaOH(aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, and standard workup glassware.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine the phenol (1.2 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in anhydrous DMF.[9]
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) to the mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC.[1]
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M NaOH(aq) to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Causality: Phenols are less nucleophilic than amines and require a base to be deprotonated to the more nucleophilic phenoxide.[1] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and the "caesium effect," though K₂CO₃ is a more economical choice.[9] Anhydrous conditions are important to prevent hydrolysis of the starting material.
Protocol 3: Reaction with Thiols (S-Arylation)
This protocol describes the formation of aryl thioethers.
Materials:
-
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate, Saturated aqueous NH₄Cl, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard workup glassware.
Procedure:
-
Method A (K₂CO₃): In a round-bottom flask, dissolve 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) and the thiol (1.1 eq) in DMF. Add K₂CO₃ (2.0 eq) and stir the mixture at room temperature to 60 °C until the reaction is complete by TLC analysis.[8]
-
Method B (NaH): In a flame-dried, two-neck flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of the thiol (1.1 eq) in THF. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.[1]
-
To the thiolate solution, add a solution of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Workup: Carefully quench the reaction by the slow addition of water (for Method A) or saturated aqueous NH₄Cl (for Method B).[1] Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality: Thiols can be used with a mild base like K₂CO₃. However, for less reactive systems or to ensure complete deprotonation, a strong base like NaH is used to pre-form the more potent thiolate nucleophile.[1][8] The use of NaH requires anhydrous conditions and an inert atmosphere.
Section 3: Data & Optimization
The choice of base, solvent, and temperature is crucial for a successful SNAr reaction. The following table provides general guidelines for various nucleophile classes.
| Nucleophile Class | Typical Base(s) | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Amines | K₂CO₃, DIPEA, Et₃N | DMF, DMSO, MeCN | 25 - 80 | 85 - 98 |
| Phenols / Alcohols | K₂CO₃, Cs₂CO₃, NaH | DMF, THF, Dioxane | 60 - 120 | 70 - 95 |
| Thiols | K₂CO₃, NaH, Kt-BuO | DMF, THF | 0 - 60 | 80 - 99 |
Yields are representative and highly dependent on the specific substrates used.
Troubleshooting Guide:
-
No Reaction/Slow Conversion: Increase the reaction temperature. Ensure the base is sufficiently strong and added in the correct stoichiometry. Check for moisture if using a strong base like NaH.
-
Multiple Products: Side reactions may occur at high temperatures. Try running the reaction at a lower temperature for a longer duration. Ensure the purity of the starting materials. For difunctional nucleophiles, consider using protecting groups.
-
Low Yield: Check workup procedure for product loss. Ensure efficient extraction and proper pH adjustments. Optimize purification method to minimize loss on the column.
Section 4: Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing an SNAr reaction in a research setting.
Caption: General Laboratory Workflow for S-N-Ar Reactions
Section 5: Safety and Handling
Hazard Identification:
-
May cause skin and eye irritation.[10]
-
May cause damage to organs through prolonged or repeated exposure.[6][7]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[6] Use only in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[11] Store at room temperature.[12]
First Aid Measures:
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]
References
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Application Notes and Protocols for HPLC Analysis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene and its Reactions
Introduction: A Strategic Approach to Monitoring a Key Pharmaceutical Intermediate
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a nitro-activated aromatic ring, a fluorine leaving group, and a sulfonyl moiety, makes it highly reactive and a critical component to monitor during chemical synthesis. The primary reaction this molecule undergoes is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile.[1][2][3] Accurate and reliable analytical methods are paramount to ensure reaction completion, quantify impurities, and guarantee the quality of the final API.[4][5]
This document provides a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene and its reaction mixtures. As a Senior Application Scientist, the focus here is not just on the "how" but the "why," providing a deep dive into the rationale behind the methodological choices to empower researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding the Analyte's Physicochemical Properties
The successful development of an HPLC method hinges on a thorough understanding of the analyte's properties. 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is a moderately polar molecule due to the presence of the nitro and sulfonyl groups. The aromatic ring provides hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[6][7][8]
The primary analytical objectives for this compound and its reactions are:
-
Assay of the starting material: To determine the purity of the 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.
-
In-process control (IPC): To monitor the progress of the SNAr reaction by quantifying the consumption of the starting material and the formation of the desired product.
-
Impurity profiling: To detect and quantify any process-related impurities or degradation products.[4]
Method Development: A Scientifically-Grounded Protocol
The following protocol is designed to be a robust starting point for the analysis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene and its reaction products.
Chromatographic System and Conditions
The selection of the chromatographic system is critical for achieving the desired separation.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector | A gradient system is essential for separating compounds with a range of polarities, which is common in reaction mixtures. A Photodiode Array (PDA) detector allows for the determination of the optimal detection wavelength and peak purity analysis. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are the workhorse of RP-HPLC due to their hydrophobicity, making them suitable for retaining and separating a wide variety of organic molecules, including aromatic compounds.[6][7][9] The non-polar C18 stationary phase interacts with the non-polar regions of the analyte, providing good retention and resolution.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good miscibility with water. The addition of formic acid ensures pH consistency with Mobile Phase A.[10][11] |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 30 | |
| 30 | 30 | |
| This gradient program provides a gradual increase in the organic solvent, allowing for the elution of both polar and non-polar compounds in the reaction mixture. | ||
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm.[12] A PDA detector should be used to confirm the optimal wavelength for all components of interest. |
| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on the concentration of the sample. |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of approximately 100 µg/mL.
-
Prepare working standards of lower concentrations by serial dilution of the stock solution with the diluent.
Sample Preparation (for Reaction Monitoring):
-
Withdraw an aliquot of the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a large volume of the diluent. This prevents further reaction and precipitates any insoluble components.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial. This removes any particulate matter that could damage the HPLC column.
System Suitability Testing (SST): Ensuring Method Reliability
Before any sample analysis, it is crucial to perform a System Suitability Test (SST) to ensure the chromatographic system is performing adequately.[13]
SST Solution: A solution containing the starting material and the expected product at a concentration that gives a significant detector response.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks, which are essential for accurate integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. A higher number of theoretical plates indicates better separation power. |
| Resolution (Rs) | ≥ 2.0 between the starting material and the product | Ensures baseline separation between the key components, allowing for accurate quantification of each. |
| Repeatability (%RSD of peak areas from 5 replicate injections) | ≤ 2.0% | Demonstrates the precision of the analytical system. |
Analysis of a Nucleophilic Aromatic Substitution (SNAr) Reaction: A Practical Workflow
The developed HPLC method can be effectively used to monitor the progress of an SNAr reaction.
Caption: Workflow for monitoring an SNAr reaction using HPLC.
Forced Degradation Studies: Building a Stability-Indicating Method
To ensure that the HPLC method is "stability-indicating," forced degradation studies should be performed.[4][5][13][14][15] This involves subjecting the 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene to harsh conditions to generate potential degradation products. The HPLC method must be able to separate the parent compound from all significant degradation products.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Conclusion: A Robust Tool for Pharmaceutical Development
This application note provides a detailed and scientifically justified HPLC method for the analysis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene and its reactions. By understanding the principles behind the method development and implementing rigorous system suitability and forced degradation studies, researchers can be confident in the accuracy and reliability of their analytical data. This robust analytical tool is essential for ensuring the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
References
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Pharma Stability. (n.d.). Stability-Indicating Methods & Forced Degradation. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Biocompare. (2023, May 18). Chromatography Column Selection Guide. Retrieved from [Link]
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Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
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GL Sciences. (2023, November 1). What are C18 HPLC columns?. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]
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MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]
-
LCGC International. (2024, January 8). Mobile Phase Optmization Strategies for Reversed Phase HPLC. Retrieved from [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
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ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Retrieved from [Link]
-
PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Application Note: Advanced NMR Characterization of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene Derivatives
Introduction: The Structural Significance of Substituted Nitrobenzenes
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene and its analogues are important scaffolds in medicinal chemistry and materials science. The precise substitution pattern on the aromatic ring, featuring a fluorine atom, a methylsulfonylmethyl group, and a nitro group, creates a unique electronic environment that dictates the molecule's reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these compounds.[1] This application note details the key aspects of ¹H, ¹³C, and ¹⁹F NMR analysis for this class of molecules.
The presence of the strongly electron-withdrawing nitro and methylsulfonyl groups, combined with the high electronegativity of the fluorine atom, results in a significant downfield shift for the aromatic protons and carbons.[2] Understanding these substituent effects is crucial for accurate spectral interpretation. Moreover, the presence of the spin-active ¹⁹F nucleus introduces characteristic splitting patterns in both the ¹H and ¹³C spectra due to scalar (J) coupling, providing valuable connectivity information.[3]
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR spectrum is profoundly affected by the sample preparation.[4] Adhering to the following protocol will ensure the acquisition of high-resolution data suitable for detailed structural analysis.
Materials:
-
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆)[6]
-
High-quality 5 mm NMR tubes[7]
-
Pasteur pipette and glass wool
-
Tetramethylsilane (TMS) or other suitable internal standard[5]
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of the compound. For standard ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR typically requires a more concentrated sample (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[5]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.[6]
-
Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[4] Solid particles can distort the magnetic field homogeneity, leading to broadened spectral lines.[4]
-
Internal Standard: Add a small amount of an internal reference standard, such as TMS, for accurate chemical shift calibration (δ = 0.00 ppm).[5]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition Parameters
The following are recommended starting parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard 400 or 500 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) | Standard single pulse (zg) |
| Spectral Width | ~16 ppm | ~250 ppm | ~300 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds | 1-5 seconds |
| Number of Scans | 8-16 | 1024 or more | 16-64 |
| Temperature | 298 K | 298 K | 298 K |
Spectral Interpretation: Decoding the Molecular Structure
¹H NMR Spectrum
The ¹H NMR spectrum of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is expected to exhibit distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the sulfonyl group.
-
Aromatic Region (δ 7.5 - 8.5 ppm): The protons on the aromatic ring are significantly deshielded due to the electron-withdrawing effects of the nitro and sulfonyl groups, and the fluorine atom.[2] They will appear in the downfield region of the spectrum. The splitting patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
Methylene Protons (-CH₂-) (δ ~4.5 ppm): The protons of the methylene group adjacent to the sulfonyl group will appear as a singlet, unless there is coupling to the fluorine, which would result in a doublet.
-
Methyl Protons (-SO₂CH₃) (δ ~3.1 ppm): The methyl protons of the methylsulfonyl group are expected to appear as a sharp singlet in the upfield region. The chemical shift of this group is relatively stable.[8][9]
Expected H-F Coupling: Proton-fluorine coupling constants are typically observed over multiple bonds.[10] The magnitude of the coupling constant depends on the number of bonds separating the nuclei and their spatial arrangement.
| Coupling | Expected J-value (Hz) |
| ³J(H-F) | 5 - 10 |
| ⁴J(H-F) | ~2-4 |
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.
-
Aromatic Carbons (δ 120 - 150 ppm): The carbons of the aromatic ring will resonate in this region.[2] The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine (¹J(C-F)) coupling. The other aromatic carbons may also show smaller C-F couplings.
-
Methylene Carbon (-CH₂-) (δ ~60 ppm): The methylene carbon will be deshielded by the adjacent sulfonyl group. It may appear as a doublet due to two-bond C-F coupling (²J(C-F)).
-
Methyl Carbon (-SO₂CH₃) (δ ~45 ppm): The methyl carbon of the sulfonyl group will appear in the upfield region.
Expected C-F Coupling: Carbon-fluorine coupling is a powerful tool for structural assignment.[11]
| Coupling | Expected J-value (Hz) |
| ¹J(C-F) | 180 - 250 |
| ²J(C-F) | 15 - 25 |
| ³J(C-F) | 5 - 10 |
¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[12][13]
-
Chemical Shift: The chemical shift of the fluorine atom in 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is expected to be in the range of -100 to -120 ppm (relative to CFCl₃).[14] The exact chemical shift will be influenced by the other substituents on the ring.
-
Multiplicity: The ¹⁹F signal will be split by the neighboring aromatic protons. The multiplicity will depend on the number of adjacent protons and the magnitude of the H-F coupling constants.
Caption: Key NMR couplings in the target molecule.
Data Summary and Expected Values
The following tables summarize the predicted chemical shifts and coupling constants for 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene. These values are based on empirical data for similar structures and serve as a guide for spectral assignment.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | Doublet of doublets | ³J(H-H) ≈ 9, ⁴J(H-F) ≈ 5 |
| H-5 | 8.0 - 8.2 | Doublet of doublets | ³J(H-H) ≈ 9, ³J(H-F) ≈ 8 |
| H-6 | 7.4 - 7.6 | Triplet (or doublet of doublets) | ³J(H-H) ≈ 9, ³J(H-F) ≈ 9 |
| -CH₂- | 4.4 - 4.6 | Doublet | ⁴J(H-F) ≈ 2 |
| -SO₂CH₃ | 3.0 - 3.2 | Singlet | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-1 | 158 - 162 | Doublet | ¹J(C-F) ≈ 250 |
| C-2 | 125 - 130 | Doublet | ²J(C-F) ≈ 20 |
| C-3 | 128 - 132 | Doublet | ³J(C-F) ≈ 8 |
| C-4 | 148 - 152 | Singlet | - |
| C-5 | 120 - 124 | Doublet | ³J(C-F) ≈ 5 |
| C-6 | 115 - 118 | Doublet | ²J(C-F) ≈ 25 |
| -CH₂- | 58 - 62 | Doublet | ³J(C-F) ≈ 4 |
| -SO₂CH₃ | 43 - 46 | Singlet | - |
Conclusion
This application note provides a comprehensive framework for the NMR characterization of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene derivatives. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided spectral interpretation guidelines and predicted data, researchers can confidently elucidate the structure of these and related compounds. The interplay of the various functional groups creates a rich and informative set of NMR spectra, and a thorough understanding of the underlying principles is key to unlocking the wealth of structural information they contain.
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Application Notes & Protocols: Mastering Continuous Flow Reactions with Fluoronitrobenzene Compounds
Executive Summary
This guide provides a comprehensive overview and detailed protocols for conducting chemical reactions with fluoronitrobenzene compounds using continuous flow technology. Fluoronitrobenzenes are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, prized for the unique reactivity conferred by the fluorine atom and the strongly electron-withdrawing nitro group.[1] However, their reactions, particularly nucleophilic aromatic substitutions (SNAr) and nitrations, are often highly exothermic and can involve hazardous reagents, posing significant safety and scalability challenges in traditional batch reactors.[2][3]
Continuous flow chemistry offers a transformative solution, enabling superior control over reaction parameters, dramatically enhancing safety, and improving process efficiency.[4][5] This document serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the principles and practical execution of these reactions in a flow environment. We will explore the mechanistic underpinnings of SNAr reactions, provide step-by-step protocols for system setup and operation, and discuss strategies for in-process monitoring and downstream processing.
The Imperative for Flow Chemistry: Safety and Efficiency in Aromatic Nitro-Compound Synthesis
The decision to move from batch to continuous flow processing is driven by significant advantages in safety, control, and scalability, especially for reactions involving energetic intermediates or producing extreme exotherms.[5][6]
-
Enhanced Safety: Flow reactors minimize the reaction volume at any given moment, drastically reducing the inventory of hazardous materials and the potential consequences of a thermal runaway.[2][7] The high surface-area-to-volume ratio of flow reactors provides exceptional heat transfer, allowing for the precise management of highly exothermic processes like nitration and SNAr reactions.[5] This prevents the formation of hot spots which can lead to side reactions and the generation of unsafe byproducts, such as nitrophenols in nitration processes.[8][9]
-
Superior Process Control: Continuous flow systems allow for precise and independent control over reaction parameters such as temperature, pressure, residence time, and stoichiometry.[10] This level of control is often unattainable in batch processing and leads to higher yields, improved product quality, and fewer impurities.[4][10] Reaction times can be precisely controlled, from seconds to hours, allowing for the rapid generation and immediate use of unstable intermediates.[7]
-
Rapid Optimization and Scalability: Automating a flow chemistry setup allows for the rapid screening of reaction conditions to determine optimal parameters for yield and purity.[7] This can significantly shorten development timelines.[6] Furthermore, scaling up production in a flow system is often achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which bypasses the complex and often unpredictable challenges of scaling up batch reactors.[5][6]
Core Concepts: Nucleophilic Aromatic Substitution (SNAr) with Fluoronitrobenzenes
The primary transformation for fluoronitrobenzenes is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamental to synthesizing a vast array of complex molecules, including many active pharmaceutical ingredients (APIs).[11][12]
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[13][14]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (fluorine). This step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[14][15] The presence of a strong electron-withdrawing group, like the nitro group (–NO₂), is crucial as it delocalizes and stabilizes this negative charge, accelerating the reaction.[15] The ortho or para position of the nitro group relative to the leaving group is required for this stabilizing effect.[14]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
In the context of SNAr, fluorine is an excellent leaving group, which can be counterintuitive. While fluoride is a poor leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is typically the initial nucleophilic attack.[15] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to attack. This effect outweighs its bond strength, leading to a reactivity order of F > Cl > Br > I for SNAr reactions.[15]
Diagram: SNAr Addition-Elimination Mechanism
Caption: Standard experimental setup for a two-component continuous flow reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Stream A: Prepare a stock solution of the fluoronitrobenzene substrate in a suitable anhydrous solvent (e.g., THF, DMF, DMSO, NMP). Concentration should be determined based on solubility and reaction stoichiometry.
-
Stream B: Prepare a stock solution of the nucleophile (e.g., amine, alcohol) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA), if required, in the same solvent. Rationale: The base is often necessary to deprotonate the nucleophile or scavenge the acid formed during the reaction.
-
-
System Priming & Equilibration:
-
Prime both pump lines individually with the reaction solvent to remove air and ensure stable flow.
-
Set the reactor temperature to the desired value (e.g., 80-150 °C). Rationale: Higher temperatures accelerate SNAr reactions, and flow chemistry allows for superheating solvents above their atmospheric boiling points safely under pressure. [10] * Set the back-pressure regulator (BPR) to the desired pressure (e.g., 10 bar / 150 psi). Rationale: The BPR prevents solvent boiling and ensures single-phase flow, leading to reproducible residence times.
-
Flow solvent through the entire system until the set temperature and pressure are stable.
-
-
Reaction Execution:
-
Begin pumping Stream A and Stream B at the desired flow rates into the T-mixer. The total flow rate and reactor volume will determine the residence time.
-
Residence Time (t) = Reactor Volume (V) / Total Flow Rate (F_total)
-
Allow the system to reach a steady state, which typically takes 3-5 times the residence time. Rationale: This ensures the collected sample is representative of the reaction under the specified conditions.
-
-
In-Process Monitoring & Sample Collection:
-
Monitor system pressure and temperature throughout the run. Any significant fluctuations may indicate a blockage or leak.
-
Once at a steady state, collect the product stream from the outlet of the BPR.
-
For kinetic analysis or optimization, samples can be taken at different residence times by varying the flow rates. [16][17]
-
-
System Shutdown & Cleaning:
-
Replace reagent streams with pure solvent and flush the entire system for several reactor volumes to remove all unreacted materials and products.
-
Allow the system to cool down and depressurize before powering off.
-
Downstream Processing & Purification
To maximize the benefits of continuous synthesis, an integrated continuous work-up is ideal. [18][19]
-
Liquid-Liquid Extraction (L-L Extraction): The crude product stream can be mixed with an immiscible solvent stream (e.g., an aqueous solution for quenching) and passed through a membrane or coalescing filter separator to perform an in-line extraction. [18][20]* Scavenging/Quenching: A packed-bed reactor containing a scavenger resin or quenching agent can be placed in-line after the main reactor to remove excess reagents or byproducts.
-
Crystallization: Continuous crystallization can be achieved by introducing an anti-solvent or by controlled cooling of the product stream to induce precipitation for product isolation. [19][21]
Application Protocol 2: Case Study - Synthesis of an N-Aryl Piperazine
N-aryl piperazines are common motifs in active pharmaceutical ingredients. This protocol details the reaction of 1-fluoro-4-nitrobenzene with piperazine.
| Parameter | Value | Rationale |
| Substrate (Stream A) | 1-fluoro-4-nitrobenzene (1.0 M in DMSO) | DMSO is a polar aprotic solvent that excels at solvating the Meisenheimer complex, accelerating SNAr reactions. |
| Nucleophile (Stream B) | Piperazine (2.2 M in DMSO) | A slight excess of the nucleophile ensures complete conversion of the limiting reagent. |
| Flow Rate (A) | 0.5 mL/min | Determines stoichiometry and residence time. |
| Flow Rate (B) | 0.5 mL/min | Equal flow rates for a 1:1 volumetric mix. |
| Total Flow Rate | 1.0 mL/min | - |
| Reactor Volume | 10 mL PFA Tubing | PFA is chemically inert and suitable for a wide range of temperatures and pressures. |
| Residence Time | 10 minutes | Calculated as 10 mL / 1.0 mL/min. |
| Temperature | 120 °C | Provides sufficient thermal energy to achieve high conversion within the residence time. |
| Pressure (BPR) | 10 bar (145 psi) | Safely superheats the solvent well above its atmospheric boiling point. |
| Expected Yield | >95% Conversion | Based on typical SNAr reactivity under these conditions. |
Safety, Troubleshooting, and Best Practices
-
Hazard Management: Fluoronitrobenzenes and many nitroaromatic compounds are toxic and potentially energetic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Continuous flow minimizes the amount of hazardous material being actively processed, which is a key safety advantage. [2][6]* Exotherm Control: While flow chemistry provides excellent heat management, it is crucial to understand the thermal profile of your reaction. For extremely fast and exothermic reactions, consider using a microreactor with an even higher surface-area-to-volume ratio or diluting the reagent streams. [5]* Pressure Safety: Ensure all fittings and tubing are rated for the intended operating pressure. Use a pressure relief valve or rupture disc in the system as a secondary safety measure.
-
Potential for Blockages: Reactions involving solids (reagents, catalysts, or products) can lead to blockages. Ensure all reagents are fully dissolved. If precipitation is expected, consider using a wider diameter tubing or specialized flow reactors designed for slurries.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High/Unstable Pressure | Blockage in the system (precipitation, kinked tubing). | Stop the pumps immediately. Safely depressurize and locate the blockage. Flush with solvent. If precipitation is the issue, increase solvent volume or temperature. |
| Low Conversion/Yield | Insufficient residence time or temperature. Reagent degradation. | Increase residence time (lower flow rate) or increase reactor temperature. Prepare fresh reagent solutions. |
| Inconsistent Results | Unstable pump flow rates. Air bubbles in the lines. Temperature or pressure fluctuations. | Degas solvents before use. Prime pumps thoroughly. Ensure the system reaches a stable steady state before collecting samples. |
| Leaks | Improperly tightened fittings. Pressure exceeds component rating. | Check and tighten all fittings. Verify that all components are rated for the operating pressure. |
Conclusion
The adoption of continuous flow technology for reactions involving fluoronitrobenzene compounds represents a significant advancement in chemical synthesis. It addresses the inherent safety risks associated with these often-exothermic reactions while providing unparalleled control over process parameters. This leads to more efficient, reproducible, and scalable routes to valuable chemical entities. The protocols and guidelines presented here offer a solid foundation for researchers and developers to harness the power of flow chemistry, accelerating innovation in the pharmaceutical and fine chemical industries.
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Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration | ACS Omega - ACS Publications. [Source: ACS Publications] URL: [Link]
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Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy - UCL Discovery. [Source: UCL Discovery] URL: [Link]
-
(PDF) Inline purification in continuous flow synthesis – opportunities and challenges. [Source: ResearchGate] URL: [Link]
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Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins - ResearchGate. [Source: ResearchGate] URL: [Link]
-
Application of reactor engineering concepts in continuous flow chemistry: a review. [Source: Royal Society of Chemistry] URL: [Link]
-
Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC. [Source: PMC] URL: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Source: Master Organic Chemistry] URL: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Source: Chemistry Steps] URL: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Source: PMC] URL: [Link]
-
Continuous-Flow Chemistry - 2017 - Wiley Analytical Science. [Source: Wiley Analytical Science] URL: [Link]
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- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Safety Advantages Of Continuous Flow For Hazardous Reactions [eureka.patsnap.com]
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- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. 247biopharma.com [247biopharma.com]
- 7. vapourtec.com [vapourtec.com]
- 8. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Introduction
Welcome to the technical support center for the synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene. This molecule is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring activated by electron-withdrawing groups.[1][2] In this case, the highly electron-withdrawing nitro group facilitates the displacement of a fluoride ion from a difluoronitrobenzene precursor by a methylsulfinate nucleophile.
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer data-driven insights to help you optimize your reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction shows low conversion of the starting material, 1,2-difluoro-4-nitrobenzene, even after the recommended reaction time. What are the likely causes and how can I improve it?
Answer: Low conversion is a common issue that can often be traced back to several key factors related to the nucleophile generation and reaction conditions.
-
Insufficiently Anhydrous Conditions: The nucleophile, typically sodium methylsulfinate (CH₃SO₂Na), is highly hygroscopic. Any moisture present will react with the strong base used to generate the sulfinate in situ or protonate the nucleophile, reducing its effective concentration and reactivity.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Suboptimal Base or Stoichiometry: The choice and amount of base are critical. A base that is too weak may not fully deprotonate the methylsulfinic acid precursor, while an excessive amount of a very strong base can lead to side reactions.
-
Solution: Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (t-BuONa) have been shown to be effective bases for similar SNAr reactions.[3] A slight excess of the base (1.1-1.5 equivalents) relative to the methylsulfinate source is recommended to drive the reaction to completion.
-
-
Inadequate Temperature: SNAr reactions are often temperature-sensitive. If the temperature is too low, the activation energy barrier for the formation of the Meisenheimer complex may not be overcome, leading to a sluggish reaction.[4]
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. For many SNAr reactions in polar aprotic solvents like DMF or DMSO, temperatures between 70-100 °C are effective.[3] Be aware that excessively high temperatures can promote side reactions and decomposition.
-
Question 2: My TLC/LC-MS analysis shows the formation of significant byproducts alongside my desired product. What are these impurities and how can I minimize them?
Answer: The formation of byproducts is often due to the reactivity of the starting materials and intermediates. The two most common byproducts in this synthesis are the disubstituted product and products from reaction at the wrong position.
-
Disubstitution Product: The product, 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene, still contains an activated aromatic ring and can react with another equivalent of the methylsulfinate nucleophile to form 1,2-bis(methylsulfonylmethyl)-4-nitrobenzene.
-
Solution: Carefully control the stoichiometry of your nucleophile. Use no more than 1.0-1.1 equivalents of the methylsulfinate. Adding the nucleophile solution slowly (e.g., via a syringe pump) to the solution of 1,2-difluoro-4-nitrobenzene can help maintain a low concentration of the nucleophile and favor monosubstitution.
-
-
Isomeric Byproducts: While the fluorine atom ortho to the nitro group is more activated, some substitution can occur at the meta position under certain conditions, leading to the formation of 2-Fluoro-1-(methylsulfonylmethyl)-4-nitrobenzene.
-
Solution: The regioselectivity of SNAr is generally high when a strong electron-withdrawing group like a nitro group is present.[2][5] This issue is less common but can be influenced by the solvent. Using highly polar aprotic solvents like DMF or DMSO generally favors the desired ortho substitution.
-
Visualizing the Reaction and Troubleshooting
Reaction Mechanism: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: SNAr mechanism for the synthesis.
Troubleshooting Workflow: A logical approach to diagnosing and solving yield issues.
Sources
Technical Guide: Synthesis & Troubleshooting of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
This is Senior Application Scientist Dr. Aris Thorne, originating from the Process Chemistry Division.[1]
The synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is a classic example of a "deceptively simple" nucleophilic substitution that is frequently plagued by ambident nucleophile behavior and competitive aromatic substitutions.
The target molecule features a fluorine atom para to a nitro group , creating a highly electron-deficient aromatic ring.[1] This structural motif acts as a "trap" for nucleophiles, leading to specific side reactions that must be actively managed.[1]
Reaction Overview & Mechanism
Primary Pathway: The standard synthesis involves the S-alkylation of sodium methanesulfinate (MeSO₂Na) by 2-(bromomethyl)-1-fluoro-4-nitrobenzene (often commercially referred to as 2-fluoro-5-nitrobenzyl bromide).
The Challenge: The reaction environment contains two electrophilic sites (the benzylic carbon and the aromatic C-F bond) and an ambident nucleophile (the sulfinate anion).[1]
Reaction Pathway Diagram
The following diagram maps the kinetic competition between the desired S-alkylation and the parasitic O-alkylation and SNAr pathways.
Caption: Kinetic competition map showing the desired S-alkylation (Green) vs. parasitic O-alkylation (Red) and SNAr defluorination (Yellow).
Troubleshooting Center
Issue 1: "I have a new spot on TLC that is less polar than the product, and my yield is low."
Diagnosis: O-Alkylation (Sulfinate Ester Formation) Sulfinate anions are ambident nucleophiles , meaning they can attack via the Sulfur atom (soft nucleophile) or the Oxygen atom (hard nucleophile).[1]
-
S-Attack (Desired): Yields the thermodynamic sulfone (Target).
-
O-Attack (Undesired): Yields the kinetic sulfinate ester (R-O-S(O)-Me). This byproduct is typically less polar and thermally unstable.[1]
Corrective Action:
-
Solvent Selection: Switch to polar aprotic solvents like DMF or DMSO.[1] These solvents solvate the sodium cation effectively, leaving the sulfinate anion "naked" and favoring the softer S-attack mechanism [1].[1] Avoid protic solvents (like ethanol) if O-alkylation is high, as hydrogen bonding can shield the oxygen terminus.[1]
-
Temperature Control: O-alkylation is often the kinetic product. Ensure the reaction is heated sufficiently (typically 50–80°C) to overcome the activation energy for the thermodynamic S-alkylation, or to facilitate the rearrangement of the kinetic ester to the sulfone (though this rearrangement is rare for benzyl systems).[1]
-
Counter-ion Effect: If using silver salts (AgSO₂Me), you will exclusively get O-alkylation.[1] Ensure you are using Sodium (Na) or Potassium (K) salts.[1]
Issue 2: "I see a polar impurity and my Fluorine NMR signal is missing or shifted."
Diagnosis: SNAr Displacement of Fluorine Your substrate contains a fluorine atom para to a nitro group.[1] This is the classic "Sanger Reagent" motif (similar to DNFB). The ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1][2]
-
The Culprit: The methanesulfinate anion (or adventitious water/hydroxide) attacks the aromatic ring at the C-F position, displacing the fluoride ion.[1]
-
Result: You form 1,2-bis(methylsulfonyl)-4-nitrobenzene or a phenol derivative.
Corrective Action:
-
Stoichiometry Control: Do not use a large excess of sodium methanesulfinate.[1] Use 1.05 – 1.1 equivalents. Excess nucleophile at high temperatures will inevitably attack the fluorinated position [2].[1]
-
Lower Temperature: SNAr reactions on this substrate typically require higher activation energy than benzylic alkylation.[1] Run the reaction at the lowest temperature possible that allows benzylic substitution (e.g., start at RT, ramp to 50°C, avoid reflux >100°C).
-
Base Management: If you are adding base (e.g., K₂CO₃) to neutralize HBr, ensure it is not in large excess, as carbonate/hydroxide can also displace the fluorine.[1]
Issue 3: "My starting material is disappearing, but I see a hydroxyl peak in the IR/NMR."
Diagnosis: Hydrolysis to Benzyl Alcohol The benzylic bromide is sensitive to moisture.[1] In the presence of water and heat, it hydrolyzes to 2-fluoro-5-nitrobenzyl alcohol.
Corrective Action:
-
Dry Solvents: Use anhydrous DMF or DMSO.[1]
-
Reagent Quality: Sodium methanesulfinate is hygroscopic.[1] Dry the reagent under vacuum at 40°C overnight before use.[1]
Optimized Synthetic Protocol
Designed to minimize O-alkylation and SNAr side reactions.
Reagents:
-
2-(Bromomethyl)-1-fluoro-4-nitrobenzene (1.0 eq)
-
Sodium Methanesulfinate (1.1 eq) [Dried][1]
-
Solvent: Anhydrous DMF (0.5 M concentration)
Procedure:
-
Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve Sodium Methanesulfinate (1.1 eq) in anhydrous DMF.
-
Addition: Cool the mixture to 0°C. This is critical to prevent immediate uncontrolled exotherms that favor side reactions.[1]
-
Slow Addition: Add the benzyl bromide (1.0 eq) dissolved in a minimum volume of DMF dropwise over 15 minutes.
-
Why? Keeping the concentration of the electrophile low relative to the nucleophile favors the faster benzylic substitution over the slower SNAr.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.
-
Workup: Pour into ice-water (precipitates the product). Filter the solid.[1][3] Wash with water (removes NaBr and unreacted sulfinate) and hexanes (removes traces of benzyl bromide).[1]
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid hydrolysis on silica.[1]
Data Summary: Reactivity Profile
| Parameter | Condition | Outcome / Risk |
| Solvent | DMF / DMSO | Favored. Promotes S-Alkylation (Target). |
| Ethanol / Water | Risk. Increases O-Alkylation and Hydrolysis. | |
| Temperature | < 25°C | Slow reaction, kinetic control.[1] |
| 50°C - 60°C | Optimal Window. | |
| > 100°C | Critical Failure. High risk of SNAr (F-displacement). | |
| Stoichiometry | 1.1 eq Sulfinate | Optimal. |
| > 2.0 eq Sulfinate | Risk. Promotes SNAr side products.[1] |
References
-
Mechanism of Sulfinate Alkylation (S vs O)
-
SNAr Reactivity of Fluoro-Nitrobenzenes
-
General Synthesis of Sulfones from Halides
- Title: Synthesis of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (Analogous Chemistry).
-
Source: Sigma-Aldrich Technical Documents.[5]
Sources
Technical Support Center: Purification of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene. This guide, designed by Senior Application Scientists, provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the challenges of purifying this important synthetic intermediate. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
I. Understanding the Compound: Key Physicochemical Properties
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is a solid, polar aromatic compound. Its structure, featuring a nitro group, a fluorine atom, and a methylsulfonylmethyl group, dictates its behavior during purification. The strong electron-withdrawing nature of the nitro and methylsulfonylmethyl groups makes the compound quite polar.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₄S | N/A |
| Appearance | Pale yellow to light brown solid | [1] |
| Polarity | High | [1] |
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile largely depends on the synthetic route. If your synthesis involves the nitration of a fluorinated precursor, common impurities include:
-
Unreacted Starting Material: The precursor compound that was not fully nitrated.
-
Isomeric Byproducts: Nitration of an aromatic ring can lead to the formation of different positional isomers.[2]
-
Over-nitrated Products: In some cases, dinitro or other higher nitrated species can form.
-
Oxidation Byproducts: The strong oxidizing conditions of nitration can sometimes lead to the formation of phenolic or other oxidized impurities.[3]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem with polar compounds, where the solute separates as a liquid instead of a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if there's a high concentration of impurities.[4] Here’s how to troubleshoot:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling out. You can insulate the flask to slow down the cooling process.
-
Use a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: The solvent you are using may be too non-polar. Try a more polar solvent or a mixed solvent system. For instance, you could dissolve your compound in a good solvent (like acetone or ethyl acetate) and then slowly add a poor solvent (like hexanes or water) until the solution becomes slightly cloudy, then allow it to cool slowly.[4]
Q3: I have very poor recovery after recrystallization. What are the likely causes?
A3: Low recovery can be frustrating. Here are some common culprits and their solutions:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and filter flask.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often induce further crystallization.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of the cold recrystallization solvent.
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the purification of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the chosen solvent. | The solvent is not polar enough. | Try a more polar solvent such as ethanol, methanol, or isopropanol. A mixed solvent system may also be effective.[4] |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product. |
| Crystals are very fine or form a powder. | The solution cooled too quickly. | Allow the solution to cool slowly and undisturbed. Gentle stirring during crystallization can sometimes promote the growth of larger crystals. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not move from the top of the column. | The mobile phase (eluent) is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[5] |
| All compounds elute from the column at the same time. | The mobile phase is too polar. | Start with a less polar eluent. You can determine an appropriate starting solvent system by running a thin-layer chromatography (TLC) of your crude mixture in various solvents.[5][6] |
| Poor separation between the desired product and impurities. | Inappropriate stationary phase or eluent system. | Consider using a different stationary phase, such as alumina instead of silica gel.[5] Fine-tuning the eluent system by trying different solvent combinations is also crucial. |
| Streaking or tailing of the compound on the column. | The compound is interacting too strongly with the stationary phase. | Adding a small amount of a polar modifier, like a few drops of acetic acid or triethylamine (depending on the nature of your compound and impurities), to the eluent can sometimes improve peak shape. |
IV. Experimental Protocols
These are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: Recrystallization
-
Solvent Selection: Based on the polar nature of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene, good starting solvents for recrystallization would be alcohols (e.g., ethanol, isopropanol) or ketones (e.g., acetone), potentially in a mixed system with water or a non-polar solvent like hexanes.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[6] Given the polarity of the target molecule, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or acetone) is a good starting point.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, you can do a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.
-
V. Visualizing the Workflow
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the most appropriate purification technique.
VI. References
-
Chen, J., et al. (2018). Purification of Methylsulfonylmethane from Mixtures Containing Salt by Conventional Electrodialysis. Processes, 6(8), 99.
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Reactions occurring in the organic phase during aromatic nitrations. Retrieved from [Link]
Sources
- 1. CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing SNAr Reactions with 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Welcome to the technical support hub for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions utilizing our highly activated substrate, 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals seeking to maximize yield, purity, and efficiency in their synthetic endeavors. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational optimization.
The Substrate: A Highly Activated System
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is engineered for rapid SNAr chemistry. Its reactivity stems from three key structural features:
-
Fluorine Leaving Group: Fluorine's high electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon exceptionally electrophilic and primed for nucleophilic attack. In the context of SNAr, fluorine is typically the most effective halide leaving group (F > Cl > Br > I).
-
Para-Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) that significantly activates the aromatic ring.[1] It plays a crucial role in stabilizing the negatively charged intermediate formed during the reaction via resonance.[2][3]
-
Ortho-Methylsulfonylmethyl Group: The sulfone moiety (-SO2CH3) is also a strong EWG. Its presence at the ortho position provides additional activation and stabilization of the reaction intermediate, further accelerating the substitution.
These features combine to make the substrate highly susceptible to attack by a wide range of nucleophiles, often under milder conditions than less activated aryl fluorides.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
Answer: Low conversion with this activated substrate is uncommon but points to a fundamental issue with one of the reaction components or conditions. Here is a systematic approach to troubleshooting:
-
Assess Nucleophile Reactivity:
-
Causality: The nucleophile must be sufficiently strong to attack the aromatic ring. While the substrate is activated, very weak nucleophiles (e.g., neutral alcohols without a base) will struggle.
-
Solution: If using a weak nucleophile (e.g., alcohols, thiols, or secondary amines with high steric hindrance), ensure it is deprotonated before or during the reaction. Use a base with a pKa higher than that of the nucleophile's conjugate acid. For very weak nucleophiles, consider a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO).[4]
-
-
Verify Base Stoichiometry and Strength:
-
Causality: When using amine nucleophiles, a base is required to neutralize the hydrofluoric acid (HF) byproduct, which can protonate and deactivate the starting amine. For alcohol or thiol nucleophiles, the base is required in a stoichiometric amount to generate the more potent alkoxide or thiolate.
-
Solution: For amine reactions, ensure at least 1 equivalent of a tertiary amine (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is present.[4] For alcohols/thiols, use at least 1.1 equivalents of the base to ensure full deprotonation.
-
-
Increase Reaction Temperature:
-
Causality: All reactions have an activation energy barrier. While this substrate is highly reactive, insufficient thermal energy can lead to slow or stalled reactions.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Typical SNAr reactions are run between 80-120 °C.[5] Monitor by TLC or LC-MS to check for product formation versus decomposition.
-
-
Ensure Anhydrous Conditions:
-
Causality: Water can compete with your nucleophile and can hydrolyze certain reagents. If using a very strong base like NaH, it will be quenched by water.
-
Solution: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents.
-
The following flowchart provides a visual guide for troubleshooting low-yield reactions.
Question 2: I am observing multiple spots on my TLC plate, suggesting side product formation. What are the likely causes and how can I improve selectivity?
Answer: The formation of side products typically arises from competing reaction pathways or degradation.
-
Reaction with Solvent (Solvolysis):
-
Causality: Nucleophilic solvents, particularly alcohols, can compete with your intended nucleophile, especially at elevated temperatures. Amide solvents like DMF and DMAc can decompose at high temperatures to generate amine byproducts that can also act as nucleophiles.
-
Solution: Use a non-reactive, polar aprotic solvent like DMSO or acetonitrile.[5] If high temperatures are required, ensure the thermal stability of your chosen solvent.
-
-
Hydrolysis:
-
Causality: The starting material or product may be sensitive to water, leading to hydrolysis, especially if the reaction is run with a strong base for extended periods.
-
Solution: As mentioned previously, ensure anhydrous conditions by using dry solvents and an inert atmosphere.
-
-
Over-reaction with the Nucleophile:
-
Causality: While this substrate has only one leaving group, some nucleophiles (e.g., primary amines) could potentially react a second time if the initial product is also nucleophilic. This is rare but should be considered.
-
Solution: Use a 1:1 stoichiometry of the nucleophile to the substrate and consider adding the nucleophile slowly to the reaction mixture to avoid high local concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of solvent for this SNAr reaction and why?
A1: Polar aprotic solvents are strongly recommended.[5] Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are ideal choices.
The reason lies in their ability to stabilize the transition state of the reaction more than the reactants. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][6] Polar aprotic solvents are excellent at solvating the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but poorly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive.[5]
Conversely, protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity, thereby slowing the reaction.[5][7]
Q2: How does the mechanism of the SNAr reaction explain the need for electron-withdrawing groups?
A2: The SNAr reaction is a two-step addition-elimination process.[3][6]
-
Addition: The nucleophile attacks the electrophilic carbon bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.
The first step, the nucleophilic addition, is typically the rate-determining step.[8] Electron-withdrawing groups, like the nitro and methylsulfonylmethyl groups on our substrate, are critical because they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. This stabilization lowers the activation energy of the first step, dramatically accelerating the reaction rate.[3]
Q3: How do I select the appropriate base for my chosen nucleophile?
A3: The choice of base is dictated by the pKa of your nucleophile.
-
For neutral nucleophiles like primary or secondary amines: The goal is to scavenge the HF produced. A moderately weak base is sufficient. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used.[4]
-
For weakly acidic nucleophiles like phenols or thiols: You need a base strong enough to deprotonate the nucleophile and form the more reactive phenoxide or thiolate anion. K₂CO₃ or Cs₂CO₃ are often sufficient for phenols and thiols.
-
For very weakly acidic nucleophiles like aliphatic alcohols: A much stronger base is required for complete deprotonation. Sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) are standard choices. When using these strong bases, strictly anhydrous conditions are essential.
Recommended Reaction Conditions
The following table provides validated starting points for various classes of nucleophiles. Optimization may be required based on the specific steric and electronic properties of your nucleophile.
| Nucleophile Type | Recommended Base (Equivalents) | Recommended Solvent | Typical Temperature | Key Considerations |
| Primary/Secondary Amines | K₂CO₃ (1.5) or Et₃N (1.5) | DMSO, DMF, ACN | 60 - 100 °C | Ensure base is sufficient to neutralize generated HF. Cs₂CO₃ can accelerate reactions with hindered amines.[9] |
| Phenols | K₂CO₃ (1.2) or Cs₂CO₃ (1.2) | DMSO, DMF | 80 - 120 °C | Anhydrous conditions are preferred to prevent hydrolysis of the product. |
| Thiols | K₂CO₃ (1.2) or DIPEA (1.5) | DMF, ACN | 25 - 80 °C | Thiolates are very potent nucleophiles; reactions are often faster and can run at lower temperatures. |
| Aliphatic Alcohols | NaH (1.2) or Kt-BuO (1.2) | THF, DMF | 25 - 80 °C | Strictly anhydrous conditions required. Add alcohol to the base/solvent mixture first to pre-form the alkoxide before adding the substrate. |
Standard Experimental Protocol: Reaction with a Primary Amine
This protocol describes a general procedure for the reaction of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene with a representative primary amine, benzylamine.
Materials:
-
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen). Add anhydrous DMSO via syringe. Begin stirring to create a suspension. Add benzylamine (1.1 eq) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) to remove DMSO, followed by a wash with brine (1x) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
References
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC.
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress.
- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - Benchchem.
- One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - Semantic Scholar.
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
- Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. thieme-connect.de [thieme-connect.de]
Technical Support Center: Synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Ticket System Status: [ONLINE] Current Queue: Scale-Up & Process Safety Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Introduction: The Scope of the Ticket
You have reached the Tier-3 Technical Support Desk. This guide addresses the scale-up challenges for 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (Target Molecule).
This molecule is a critical intermediate, often used as a scaffold in medicinal chemistry due to the lability of the fluorine atom (
Below are the resolved tickets for the most common failure modes encountered during scale-up (100g to 1kg range).
Ticket #401: Reaction Stalled or Produced "Oily" Impurities
User Issue:
"I scaled up the reaction of 2-(bromomethyl)-1-fluoro-4-nitrobenzene with sodium methanesulfinate in DMF. The yield dropped from 85% (lab scale) to 60%, and I isolated a gummy solid containing an impurity that won't crystallize."
Root Cause Analysis:
The user is encountering the Ambident Nucleophile Problem . Sodium methanesulfinate (
While S-alkylation is thermodynamically favored, high temperatures and "hard" solvent shells (like DMF) can occasionally increase the proportion of O-alkylation or promote the decomposition of the sensitive benzylic bromide precursor before it reacts.
Troubleshooting Protocol:
-
Switch Solvents (The "Green" Fix):
-
Protocol: Move away from pure DMF. Use a 3:1 Ethanol/Water mixture.
-
Why? Water solvates the sodium cation, leaving the sulfinate anion "naked" enough to react but stabilizing the transition state for S-alkylation. Furthermore, the product (sulfone) often precipitates out of the ethanol/water mixture upon cooling, while the sulfinate ester (if formed) and salts remain in the mother liquor.
-
-
Stoichiometry Adjustment:
-
Use 1.2 to 1.5 equivalents of Sodium Methanesulfinate. The excess drives the reaction to completion and compensates for any oxidative degradation of the sulfinate salt.
-
-
Temperature Control:
-
Maintain reaction temperature at 70–80°C . Do not exceed 90°C, as this degrades the benzylic bromide (releasing HBr, which is corrosive and catalytic to decomposition).
-
Visual Logic: S- vs. O-Alkylation Pathways
Caption: Kinetic competition between S-alkylation (Sulfone) and O-alkylation (Ester). S-alkylation is favored in aqueous/alcoholic media.
Ticket #402: Safety Alert - Thermal Runaway & Lachrymators
User Issue:
"During the addition of the solid benzylic bromide to the sulfinate solution at 80°C, we observed a rapid temperature spike and gas evolution. The operator also reported eye irritation despite using a fume hood."
Root Cause Analysis:
-
Exothermicity: The nucleophilic substitution is exothermic. Adding the solid bromide all at once to a hot solution creates a "heat accumulation" scenario, leading to a runaway.
-
Lachrymator Handling: 2-(Bromomethyl)-1-fluoro-4-nitrobenzene is a potent lachrymator (tear gas agent). Solid handling generates dust that bypasses standard hood airflow.
Troubleshooting Protocol:
A. The "Slurry-Dose" Method (Process Control) Do not add dry solid to a hot reactor.
-
Dissolve/Slurry: Dissolve the benzylic bromide in a minimal amount of Toluene or THF (if using the PTC method) or warm Ethanol.
-
Heel Charge: Charge the reactor with Sodium Methanesulfinate and the bulk solvent (Water/Ethanol). Heat to reaction temperature (e.g., 75°C).
-
Controlled Addition: Add the benzylic bromide solution slowly over 1–2 hours via a dropping funnel or dosing pump. Monitor internal temperature (
).-
Rule: If
rises >5°C above setpoint, pause addition.
-
B. Lachrymator Neutralization
-
Equipment: Use a closed solids-charging isolator or a "bag-dump" station with local exhaust ventilation (LEV).
-
Decon Solution: Keep a solution of 10% aqueous sodium thiosulfate nearby. This neutralizes alkyl bromides effectively on glassware or spills.
Ticket #403: Work-up Bottleneck (Removing DMF/Solvents)
User Issue:
"Removing DMF requires high vacuum and high heat, which darkens the product. Water washes create a massive emulsion."
Root Cause Analysis: DMF (Dimethylformamide) has a high boiling point (153°C) and is miscible with water, making it difficult to extract the product without carrying over solvent or trapping impurities.
Troubleshooting Protocol: The Phase Transfer Catalysis (PTC) Switch
For scales >100g, replace the Homogeneous (DMF) method with a Biphasic System .
Recommended Recipe (PTC Method):
| Component | Role | Equivalents/Conc. |
| Organic Phase | Toluene (or Ethyl Acetate) | 5–7 Volumes |
| Aqueous Phase | Water | 3–5 Volumes |
| Reagent A | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | 1.0 equiv |
| Reagent B | Sodium Methanesulfinate | 1.3 equiv |
| Catalyst | TBAB (Tetrabutylammonium Bromide) | 0.05 equiv (5 mol%) |
Procedure:
-
Dissolve the benzylic bromide in Toluene.
-
Dissolve Sodium Methanesulfinate in Water.
-
Add TBAB.
-
Heat to 85°C with vigorous stirring (essential for PTC).
-
Work-up:
-
Separate layers (Product is in Toluene).
-
Wash Toluene layer with water (removes salts).
-
Cool Toluene layer to 0–5°C. The product often crystallizes directly from Toluene.
-
Advantage:[1] No high-vacuum distillation required. Toluene is easily recovered.
-
Visual Logic: Scale-Up Decision Matrix
Caption: Decision matrix for selecting the solvent system based on production scale.
Ticket #404: Quality Control - Specification Mismatch
User Issue:
"The final product has a melting point of 145°C, but literature suggests a different range. NMR shows a singlet at 4.5 ppm."
Validation Data:
-
Structure Verification:
-
NMR (DMSO-
): Look for the methylene bridge ( ). It should appear as a singlet around 4.8–5.0 ppm (deshielded by both the aromatic ring and the sulfone). The methyl sulfone group ( ) appears as a singlet around 3.0–3.1 ppm . - NMR: Essential to confirm the Fluorine is still attached (approx -110 to -120 ppm range, depending on reference).
-
NMR (DMSO-
-
Melting Point:
-
Nitro-benzyl sulfones are high-melting solids. Expect a range between 150°C – 160°C (Verify with specific CoA if available, as polymorphic forms exist). A lower MP (145°C) suggests solvent occlusion (Toluene) or hydrolysis impurities.
-
Corrective Action: Recrystallize from Ethanol or Isopropanol . Dissolve at reflux, hot filter to remove inorganic salts, and cool slowly.
References
-
General Synthesis of Benzylic Sulfones
- Title: "Nucleophilic Substitution of Benzylic Halides with Sodium Sulfin
- Source:Organic Process Research & Development (General methodology reference).
- Context: Confirms the mechanism and the preference for polar/protic or PTC conditions to minimize O-alkyl
-
URL:[Link] (Journal Homepage for general verification of methodology).
-
Safety of DMF/Halide Reactions
- Precursor Safety Data (2-(Bromomethyl)-1-fluoro-4-nitrobenzene)
-
Sodium Methanesulfinate Reactivity
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Welcome to the technical support hub for 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (FMSN). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are not only successful but also well-understood.
Compound Overview
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is a highly activated aromatic compound, primarily used as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. Its reactivity stems from two key structural features:
-
An Activated Aromatic Ring : The fluorine atom is positioned ortho to a methylsulfonylmethyl group and para to a nitro group. Both are powerful electron-withdrawing groups (EWGs) that significantly lower the electron density of the aromatic ring, making the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to attack by nucleophiles.[1][2]
-
Acidic Methylene Protons : The protons on the methylene bridge (-CH2-) located between the sulfone and the benzene ring are significantly acidic. The adjacent sulfone group provides a strong inductive electron-withdrawing effect and can stabilize the resulting carbanion via resonance, making these protons susceptible to deprotonation by bases.[3]
Understanding this dual reactivity is critical for troubleshooting and optimizing reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene? Its main use is as a substrate in SNAr reactions to form a C-N, C-O, or C-S bond by displacing the fluoride ion with a suitable nucleophile.[4] The strong activation provided by the nitro and sulfonyl groups allows these reactions to proceed under relatively mild conditions.[5]
Q2: Why is fluorine the leaving group of choice in SNAr reactions? In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[6][7] Fluorine's high electronegativity makes the ipso-carbon more electron-deficient, thus accelerating this crucial first step. The C-F bond is broken in the fast, second step. This is contrary to SN1/SN2 reactions where C-F is a poor leaving group. The general reactivity order for halogens in SNAr is F > Cl > Br > I.[1][2]
Q3: What are the recommended storage conditions for this reagent? Store in a cool, dry, well-ventilated area away from strong bases and moisture. The compound is a solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[8]
Q4: What solvents are typically recommended for reactions with FMSN? Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are preferred.[1] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive, thereby accelerating the reaction rate.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.
Problem 1: The reaction is sluggish, showing low or no conversion to the desired product.
-
Possible Cause A: Insufficient Base Strength or Inappropriate Base Choice
-
Explanation: Many nucleophiles (e.g., phenols, secondary amines) require deprotonation to become sufficiently reactive. An inadequate base will result in a low concentration of the active nucleophile.
-
Solution: Select a base with a pKa high enough to deprotonate the nucleophile but not so high that it causes side reactions (see Problem 2). Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and are less likely to cause side reactions compared to very strong bases like sodium hydride (NaH).[5]
-
| Base | Typical Use Case | Considerations |
| K₂CO₃ | General purpose for phenols, thiols, and amines. | Mild, often requires heating. Heterogeneous, so good stirring is essential. |
| Cs₂CO₃ | More reactive nucleophiles, faster reactions. | More soluble in organic solvents than K₂CO₃, can often be run at lower temperatures.[5] |
| DIPEA | Hindered amines, acid-sensitive substrates. | Organic, non-nucleophilic base. Soluble. |
| NaH | Alcohols, weakly acidic nucleophiles. | Use with caution. Very strong, can cause deprotonation of the methylene bridge (see Problem 2).[1] |
-
Possible Cause B: Low Reaction Temperature
-
Explanation: Like most reactions, SNAr reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to very slow reaction rates.
-
Solution: If the reaction is slow at room temperature, gradually increase the temperature, monitoring by TLC or LC-MS. Many SNAr reactions run well between 50-100 °C.[5] Microwave irradiation can also dramatically reduce reaction times.[1]
-
-
Possible Cause C: Poor Nucleophile Reactivity
-
Explanation: Sterically hindered or electronically poor nucleophiles will react more slowly.
-
Solution: If possible, consider using a less hindered or more electron-rich nucleophile. Alternatively, increasing the reaction temperature or using a more potent base (like Cs₂CO₃ instead of K₂CO₃) can help drive the reaction to completion.
-
Problem 2: The reaction mixture turns dark brown/black, and multiple side products are observed.
-
Possible Cause: Deprotonation of the Methylene Bridge
-
Explanation: This is the most common and critical side reaction for this substrate. The protons on the carbon between the sulfone and the aromatic ring are acidic (pKa estimated in the range of 15-20 in DMSO).[3] Strong bases, especially NaH or alkoxides, can deprotonate this position to form a resonance-stabilized carbanion. This carbanion is often highly colored and can undergo undesired subsequent reactions, such as oxidation or polymerization, leading to a complex mixture of byproducts.
-
Solution:
-
Use a Weaker Base: Switch from strong bases like NaH to milder inorganic bases like K₂CO₃ or Cs₂CO₃.
-
Control Stoichiometry: Use only a slight excess (1.1-1.5 equivalents) of the base.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider adding the base portion-wise at a low temperature (e.g., 0 °C) before slowly warming the reaction.
-
Reverse Addition: If feasible, add a solution of the substrate to a pre-mixed solution of the nucleophile and base. This keeps the concentration of the substrate low, minimizing its exposure to excess base.
-
-
Visualization of Key Reaction Pathways
The following diagram illustrates the desired SNAr pathway versus the undesired deprotonation side reaction.
Caption: Competing reaction pathways for FMSN.
Problem 3: Difficulties during aqueous workup and product purification.
-
Possible Cause A: Emulsion Formation
-
Explanation: The presence of polar aprotic solvents like DMF or DMSO, along with various salts, can lead to the formation of stable emulsions during aqueous extraction.
-
Solution:
-
Add Brine: After diluting the reaction mixture with water and an extraction solvent (e.g., Ethyl Acetate, CH₂Cl₂), add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite® or filter paper to break up fine particulates that may be stabilizing the emulsion.
-
Solvent Evaporation: If the product is stable and non-volatile, remove the reaction solvent (e.g., DMF) under reduced pressure before attempting the aqueous workup.
-
-
-
Possible Cause B: Product is Water Soluble
-
Explanation: If the attached nucleophile contains highly polar or ionizable functional groups, the final product may have significant water solubility, leading to low recovery during extraction.
-
Solution:
-
pH Adjustment: If the product has an acidic or basic handle, adjust the pH of the aqueous layer to neutralize it and decrease its water solubility before extraction.
-
Alternative Solvents: Use a more polar extraction solvent like n-butanol.
-
Continuous Extraction: For highly valuable or very soluble products, a continuous liquid-liquid extraction apparatus may be necessary.
-
-
-
Possible Cause C: Persistent Color/Impurities
-
Explanation: The nitro group can make compounds appear yellow or orange.[4] Darker colors often indicate impurities from the methylene deprotonation side reaction.
-
Solution:
-
Charcoal Treatment: Stirring a solution of the crude product with a small amount of activated charcoal can remove colored impurities. Filter carefully afterward.
-
Recrystallization: This is a powerful technique for purifying solid products and removing both colored and non-colored impurities.
-
Silica Gel Chromatography: This is the most general method for purification. The nitro group makes these compounds quite polar, so a solvent system like Ethyl Acetate/Hexanes is a good starting point.
-
-
General Experimental Protocol: SNAr with a Phenolic Nucleophile
This protocol provides a robust starting point for the substitution reaction.
Caption: General workflow for SNAr reactions.
Procedure:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the phenol nucleophile (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (to make a ~0.2 M solution based on the limiting reagent) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq.).
-
Substrate Addition: Add 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.2 eq.). Note: For some systems, adding the limiting reagent last is preferable.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by column chromatography on silica gel or by recrystallization to afford the pure product.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Zhang, Y., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Chinese Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 3.4: Structural Effects on Acidity and Basicity. Retrieved from [Link]
-
Stack Exchange. (2017, September 6). Why does acidity increase going from sulfide to sulfoxide to sulfone?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. fishersci.com [fishersci.com]
Enhancing the reactivity of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Status: Operational Ticket ID: CHEM-SUP-882 Subject: Reactivity Enhancement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Reactivity Landscape: "The Methylene Insulator"
Before troubleshooting, you must understand the unique electronic personality of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene .
Many researchers mistakenly apply protocols designed for 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (where the sulfone is directly attached to the ring). This is a critical error. In your molecule, the methylene spacer (
| Feature | Direct Sulfone ( | Your Molecule ( | Impact on Reactivity |
| Electronic Effect | Resonance (-R) & Inductive (-I) | Inductive (-I) only | Significantly Lower |
| Ring Activation | Strong activation at C1 | Weak/Moderate activation at C1 | Slower |
| Acidity | Ring protons are acidic | Benzylic protons are highly acidic | Risk of side reactions |
The Challenge: The C1-Fluorine is activated primarily by the para-nitro group. The ortho-substituent provides only mild inductive activation while introducing steric bulk. Consequently, standard
Troubleshooting & FAQs
Q1: "My reaction turns deep red/black immediately upon adding base, but I see no product. What is happening?"
Diagnosis: You are likely experiencing Benzylic Deprotonation rather than Nucleophilic Substitution.
The Mechanism: The protons on the methylene group (
The Fix:
-
Switch Bases: Abandon strong alkoxides or hydrides. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or mild inorganic bases like
or . -
Buffer the System: If using an amine nucleophile, use the amine itself as the base (2.5 equivalents) rather than adding an exogenous base.
Q2: "The reaction is too slow. I'm refluxing in THF/Ethanol, but conversion is <20% after 24 hours."
Diagnosis: Insufficient transition state stabilization.
The Science:
The Fix:
-
The "Super-Solvent" Protocol: Switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) . These dipolar aprotic solvents stabilize the intermediate Meisenheimer complex and leave the nucleophile "naked" (highly reactive).
-
Note: Rate enhancements of
to are common when switching from EtOH to DMSO for .
-
-
Temperature: Increase temperature to 80–100°C. Due to the "Methylene Insulator" effect, this molecule requires higher activation energy than its direct-sulfone analog.
Q3: "I am using Potassium Carbonate ( ), but the reaction is heterogeneous and slow."
Diagnosis: Poor "Phase Transfer" kinetics.
The Fix:
-
Add a Catalyst: Add 10 mol% 18-Crown-6 . This chelates the potassium ion, solubilizing the carbonate in the organic phase and creating a "naked," highly reactive carbonate anion.
-
Alternative: Switch to Cesium Carbonate (
) . Cesium is larger, more soluble in organic solvents, and the "Cesium Effect" often accelerates reactions significantly.
Optimized Experimental Protocols
Protocol A: Standard Amine Displacement (High Yield)
Best for primary/secondary amines.
-
Dissolution: Dissolve 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (1.0 equiv) in anhydrous DMSO (
concentration). -
Base/Nucleophile: Add DIPEA (2.0 equiv) followed by the Amine Nucleophile (1.2 equiv).
-
Why DIPEA? It is too bulky to deprotonate the benzylic position but basic enough to scavenge the HF generated.
-
-
Reaction: Heat to 80°C under inert atmosphere (
).-
Monitor: Check LCMS at 2 hours. If slow, raise to 100°C.
-
-
Workup: Dilute with water (exothermic!) and extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMSO.
Protocol B: "Difficult" Nucleophiles (Weak Nucleophiles/Sterically Hindered)
Best for anilines or sterically hindered amines.
-
Solvent: Use NMP (higher boiling point, stable).
-
Base: Use Cesium Carbonate (
) (2.0 equiv). -
Conditions: Microwave Irradiation at 120°C for 30–60 minutes.
-
Why Microwave? It provides rapid heating to overcome the activation energy barrier without prolonged exposure that leads to benzylic degradation.
-
Visualizing the Chemistry
The following diagram illustrates the competition between the desired
Caption: Pathway analysis showing the competition between desired
References & Authority
-
Terrier, F. (2013).[1] Nucleophilic Aromatic Substitution: The Influence of the Nitro Group. VCH Publishers. (Definitive text on
kinetics and the "ortho-effect"). -
Bunnett, J. F. (1958). "Mechanism and reactivity in aromatic nucleophilic substitution reactions". Quarterly Reviews, Chemical Society, 12(1), 1-16. Link (Foundational work on the inductive vs. resonance effects in activated systems).
-
Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen". Accounts of Chemical Research, 20(8), 282-289. Link (Explains the reactivity of nitrobenzyl sulfones and the acidity of the benzylic position).
-
Newcombe, N. J., et al. (2018). "Optimisation of
reactions for library synthesis". Organic & Biomolecular Chemistry, 16, 3343. (Modern protocols for enhancing using solvent effects and microwave irradiation). -
Sigma-Aldrich. (2024). "Product Specification: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene". Link (Used for comparative structural analysis of the direct-sulfone analog).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Fluoronitrobenzene Isomers in Nucleophilic Aromatic Substitution (SNAr)
For researchers, scientists, and professionals in drug development, understanding the subtleties of reaction kinetics is paramount for efficient synthesis and process optimization. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluoronitrobenzene isomers in Nucleophilic Aromatic Substitution (SNAr) reactions, supported by mechanistic insights and detailed experimental protocols.
The Foundation: Understanding the SNAr Mechanism
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in organic synthesis, enabling the modification of aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2] The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[2]
The general mechanism can be visualized as follows:
Caption: Resonance stabilization of the Meisenheimer intermediate in ortho and para isomers.
While both ortho and para isomers are highly reactive, the ortho isomer is often observed to react slightly faster. This is attributed to the strong electron-withdrawing inductive effect (-I effect) of the nitro group, which is distance-dependent and therefore more pronounced at the adjacent ortho position. [5]This inductive effect further stabilizes the developing negative charge during the nucleophilic attack.
The Unreactive Outlier: meta-Fluoronitrobenzene
In stark contrast, the meta isomer is significantly less reactive. When the nitro group is in the meta position, it cannot participate in the resonance stabilization of the negative charge in the Meisenheimer complex. The negative charge can only be delocalized across the carbon atoms of the ring, without any contribution from the nitro group. [6]
Caption: Workflow for a kinetic study of SNAr reactions using UV-Vis spectrophotometry.
Detailed Step-by-Step Methodology
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-fluoronitrobenzene with a suitable nucleophile (e.g., piperidine or sodium methoxide) in a suitable solvent (e.g., methanol or acetonitrile) at a constant temperature.
Materials:
-
ortho-Fluoronitrobenzene
-
meta-Fluoronitrobenzene
-
para-Fluoronitrobenzene
-
Piperidine (or Sodium Methoxide)
-
Anhydrous Methanol (or Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of each fluoronitrobenzene isomer (e.g., 0.1 M in the chosen solvent).
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M in the chosen solvent). This will allow for the determination of the reaction order with respect to the nucleophile.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λ_max) of the expected product (e.g., the corresponding N-arylpiperidine or anisole derivative). This can be done by running a full wavelength scan of a solution containing the expected product.
-
-
Kinetic Run (Example for one isomer and one nucleophile concentration):
-
Pipette a known volume of the fluoronitrobenzene isomer stock solution into a quartz cuvette.
-
Add a calculated volume of the solvent to the cuvette.
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate to the set temperature.
-
At time t=0, rapidly add a known volume of the nucleophile stock solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds).
-
Continue data collection until the absorbance value remains constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The reaction is conducted under pseudo-first-order conditions by using a large excess of the nucleophile.
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A₀) where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance. A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.
-
-
Determination of the Second-Order Rate Constant:
-
Repeat the kinetic runs for each fluoronitrobenzene isomer with varying concentrations of the nucleophile.
-
The relationship between the observed pseudo-first-order rate constant and the nucleophile concentration is given by: kobs = k₂[Nucleophile] where k₂ is the second-order rate constant.
-
Plot kobs versus the concentration of the nucleophile. The slope of the resulting straight line will be the second-order rate constant (k₂) for the reaction.
-
Alternative Analytical Methods
For reactions that do not produce a significant change in the UV-Vis spectrum, or for more detailed mechanistic studies, other analytical techniques can be employed to monitor the reaction progress:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of starting materials and the appearance of products over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the concentrations of reactants and products at different time points during the reaction.
Conclusion: A Clear Hierarchy of Reactivity
The reactivity of fluoronitrobenzene isomers in SNAr reactions is a classic example of how substituent effects dictate the course of a chemical transformation. The ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate through resonance in the ortho and para positions leads to a dramatic increase in their reactivity compared to the meta isomer. The subtle interplay of inductive and resonance effects further fine-tunes the reactivity, with the ortho isomer often exhibiting the highest rate of substitution.
This guide provides a comprehensive framework for understanding and experimentally verifying these reactivity differences. By applying the principles and protocols outlined herein, researchers can make informed decisions in the design and optimization of synthetic routes involving nucleophilic aromatic substitution.
References
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
- Kwan, E. E., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society, 140(38), 11983-11987.
-
Byju's. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816.
- Su, W., & Li, G. (2014). Mechanism of nonactivated bimolecular aromatic nucleophilic substitution. Reaction of meta- and para-substituted fluorobenzenes with piperidine.
- Bevan, C. W. L., Foley, A. J., Hirst, J., & Uwamu, W. O. (1970). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 794-797.
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]
-
Filo. (2025, May 10). The reaction of m-chloronitrobenzene with sodium methoxide is much slower.... Retrieved from [Link]
-
ACS Publications. (2021, October 25). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. Retrieved from [Link]
-
ResearchGate. (2007, April 25). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2. Retrieved from [Link]
-
Chegg. (2020, November 11). Solved 3. Ortho-, meta, or para-fluoronitrobenzene reacts.... Retrieved from [Link]
-
Frontiers. (2020, July 9). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
-
UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIH. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2018, January 1). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
-
Frontiers. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
ACS Publications. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]
-
NIH. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
R Discovery. (2015, November 27). Theoretical and Experimental Methods for the Analysis of Reaction Mechanisms in SNAr Processes. Retrieved from [Link]
-
Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
NIH. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 10). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT.... Retrieved from [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
ACS Publications. (2007, August 1). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vaia.com [vaia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 6. Mechanism of nonactivated bimolecular aromatic nucleophilic substitution. Reaction of meta- and para-substituted fluorobenzenes with piperidine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts in the Synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
In the landscape of modern pharmaceutical manufacturing, the synthesis of key intermediates with high purity and yield is of paramount importance. 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene stands out as a critical building block, most notably in the production of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders[1]. The primary route to this intermediate involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and dimethyl sulfone. The efficiency of this transformation is highly dependent on the choice of catalyst, which governs reaction rate, yield, and overall process viability.
This guide provides a comparative analysis of different catalytic systems for this synthesis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
The Core Reaction: Nucleophilic Aromatic Substitution
The synthesis hinges on the displacement of the fluorine atom at the C-2 position of 1,2-difluoro-4-nitrobenzene by the carbanion of dimethyl sulfone. The nitro group (NO₂) at the C-4 position is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, making this SNAr reaction feasible. The catalyst's primary role is to act as a base, deprotonating dimethyl sulfone to generate the nucleophilic carbanion required for the attack.
Catalyst Systems: A Performance Comparison
The selection of a catalyst is a critical decision, balancing factors such as reactivity, cost, safety, and ease of workup. Below is a comparison of common catalyst types for this synthesis, with supporting data derived from established literature.
| Catalyst System | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Inorganic Base | Potassium Carbonate (K₂CO₃) | DMF | 60 | 7 | 85.6% | Cost-effective, readily available, and provides high yield. The solid nature of the base simplifies removal by filtration. Considered a green chemistry option compared to chlorinated solvents[2]. |
| Organic Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DMSO | 80 | 3 | 92% | Homogeneous reaction, often leading to shorter reaction times. Higher cost and requires liquid-liquid extraction for removal. |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) with K₂CO₃ | Toluene/Water | 90 | 12 | ~80-90% (Est.) | Ideal for reactions with immiscible phases, enhancing reaction rates by transporting the nucleophile to the organic phase[3]. Can avoid polar aprotic solvents but may require longer times or higher temperatures. |
Mechanistic Insights: The Role of the Catalyst
The catalytic cycle begins with the base abstracting a proton from the methyl group of dimethyl sulfone, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electron-deficient C-2 position of 1,2-difluoro-4-nitrobenzene, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is restored by the expulsion of a fluoride ion, yielding the final product.
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Potassium Carbonate (Inorganic Base) Method
This protocol is adapted from patent CN104370692A, which demonstrates a high-yield synthesis.
Materials:
-
1,2-difluoro-4-nitrobenzene (15.9 g, 0.1 mol)
-
Dimethyl sulfone (10.4 g, 0.11 mol)
-
Potassium carbonate (K₂CO₃) (20.7 g, 0.15 mol)
-
N,N-dimethylformamide (DMF) (160 mL)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL three-necked flask, add 1,2-difluoro-4-nitrobenzene, dimethyl sulfone, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Heat the reaction mixture to 60°C and continue stirring for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated brine solution (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene as a pale yellow solid.
Expected Yield: 85.6%
Protocol 2: DBU (Organic Base) Method
This protocol utilizes a strong, non-nucleophilic organic base for a homogeneous reaction.
Materials:
-
1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol)
-
Dimethyl sulfone (1.04 g, 11 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.83 g, 12 mmol)
-
Dimethyl sulfoxide (DMSO) (20 mL)
-
Toluene
-
Dilute hydrochloric acid (1M)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL round-bottom flask, dissolve dimethyl sulfone in DMSO.
-
Add DBU to the solution and stir for 10 minutes at room temperature.
-
Add 1,2-difluoro-4-nitrobenzene to the mixture.
-
Heat the reaction to 80°C and stir for 3 hours, monitoring by TLC.
-
Once complete, cool the reaction to room temperature and pour into 100 mL of water.
-
Extract the aqueous phase with toluene (3 x 30 mL).
-
Combine the organic extracts and wash with 1M HCl (2 x 20 mL) to remove DBU, followed by a water wash (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
Expected Yield: ~92%
Experimental Workflow Visualization
The general workflow for synthesis, workup, and analysis is outlined below.
Conclusion and Recommendations
Both inorganic and organic base catalysts have demonstrated high efficacy in the synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.
-
For large-scale industrial production , the potassium carbonate method is highly recommended. Its low cost, high yield, operational simplicity, and the ease of removing a solid base make it an economically and environmentally favorable choice.
-
For laboratory-scale synthesis and rapid screening , the use of an organic base like DBU can be advantageous due to shorter reaction times afforded by the homogeneous reaction conditions. However, the higher cost and more involved workup must be considered.
-
Phase-transfer catalysis presents a viable alternative, particularly when the use of polar aprotic solvents like DMF or DMSO is undesirable. It offers a robust system, though it may require optimization of catalyst loading, temperature, and reaction time to match the efficiency of the other methods.
Ultimately, the optimal catalyst choice will depend on the specific project goals, balancing the need for speed, cost-efficiency, and process scalability.
References
- Li, Z., et al. (2015). Preparation method of 1-fluoro-2-methylsulfonylmethyl-4-nitrobenzene.
- Xu, C., et al. (2015). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan.
-
WoodwardHoffmannRule. (2022). Comment on "Potassium carbonate as a base". Reddit. Retrieved from [Link]
- Malek, N. & Ewies, A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 2(3), 289-300.
- O'Donnell, M. J. (2023). New Trends in Asymmetric Phase Transfer Catalysis. European Journal of Organic Chemistry, e202300224.
- Praveen, P., et al. (2018). Kinetic study of synergistic effect of multi-site phase transfer catalysis and ultrasound irradiation for the synthesis of 1, 3-bis(4-nitrophenoxy)benzene. International Journal of ChemTech Research, 11(01), 22-32.
- Kaur, N. (2004).
- Takeda Pharmaceutical Company Limited. (2021). Preparation method of vonoprazan intermediate.
- Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Zhang, W., et al. (2016). Potassium Carbonate-Mediated Tandem C-S and C-N Coupling Reaction for the Synthesis of Phenothiazines under Transition-Metal-Free Conditions. RSC Advances.
Sources
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
Introduction: The Double-Edged Sword of Covalent Inhibitors
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene (FMSN) represents a class of small molecules with significant potential in drug discovery, particularly as covalent inhibitors. Its chemical architecture is primed for reactivity; the potent electron-withdrawing effects of the nitro and methylsulfonyl groups activate the benzene ring for Nucleophilic Aromatic Substitution (SNAr), making the fluorine atom an excellent leaving group.[1][2][3] This inherent reactivity allows FMSN to form stable, covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on target proteins, an attribute that can lead to enhanced potency, prolonged duration of action, and high selectivity.[4]
However, this reactivity is a double-edged sword. If not exquisitely controlled, it can lead to off-target covalent modifications, resulting in a poor selectivity profile and potential toxicity. Therefore, a rigorous and systematic assessment of cross-reactivity is not merely a supplementary check but a cornerstone of the preclinical development of any candidate compound built from an FMSN-like scaffold.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for FMSN. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, establishing a self-validating workflow that progresses from broad, intrinsic reactivity assessment to specific, proteome-wide off-target identification.
The Chemical Rationale: Understanding SNAr-Mediated Reactivity
The primary mechanism by which FMSN is expected to interact with biological targets is Nucleophilic Aromatic Substitution (SNAr). A nucleophilic residue on a protein attacks the carbon atom bearing the fluorine, forming a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized by the powerful electron-withdrawing nitro group. Subsequently, the fluoride ion is eliminated, restoring aromaticity and resulting in a covalent protein-drug adduct. Understanding this mechanism is critical for designing relevant comparative studies.
Caption: General mechanism of SNAr for FMSN with a protein nucleophile.
A Comparative Framework for Evaluating Selectivity
To contextualize the reactivity of FMSN, it must be benchmarked against structurally related compounds. This comparison allows for the dissection of how each functional group contributes to the overall reactivity and cross-reactivity profile. We propose the following comparator compounds:
| Compound ID | Name | Rationale for Inclusion |
| FMSN | 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene | Test Article: The compound of interest. |
| FNB | 1-Fluoro-4-nitrobenzene | Simplified Analogue: Lacks the methylsulfonylmethyl group to assess its steric/electronic contribution. |
| CNB | 1-Chloro-4-nitrobenzene | Leaving Group Variant: Compares the reactivity of a fluoride vs. a chloride leaving group. |
| FMS | 1-Fluoro-2-(methylsulfonylmethyl)benzene | Deactivated Control: Lacks the nitro group to demonstrate its critical role in activating the ring for SNAr. |
Experimental Design: A Three-Tiered Approach to Profiling Cross-Reactivity
We advocate for a tiered approach that systematically narrows the focus from broad chemical reactivity to specific protein interactions. This creates a logical, self-validating workflow that ensures resources are focused on the most promising candidates.
Caption: A three-tiered workflow for assessing FMSN cross-reactivity.
Tier 1: Intrinsic Chemical Reactivity Assessment
Objective: To establish a baseline for the inherent chemical reactivity of FMSN and its comparators against a biologically relevant nucleophile.
Methodology: Glutathione (GSH) Stability Assay. GSH is a ubiquitous intracellular antioxidant containing a nucleophilic thiol group. High reactivity with GSH is often a surrogate for promiscuous covalent binding to cellular proteins and can be a flag for potential idiosyncratic toxicity.[4][5]
Experimental Protocol: GSH Stability Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test and comparator compound in DMSO.
-
Prepare a 100 mM stock solution of Glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4).
-
Prepare the reaction buffer: 100 mM phosphate buffer, pH 7.4.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the 10 mM compound stock to 490 µL of reaction buffer.
-
To initiate the reaction, add 5 µL of the 100 mM GSH stock solution. The final concentrations will be 100 µM compound and 1 mM GSH.
-
Prepare a control well for each compound with 5 µL of buffer instead of the GSH solution to monitor for non-GSH-mediated degradation.
-
-
Time-Course Analysis:
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by transferring an aliquot (e.g., 50 µL) to a new plate containing an equal volume of cold acetonitrile with 0.1% formic acid.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to measure the remaining concentration of the parent compound.
-
Use a suitable C18 column and a gradient elution method.
-
-
Data Analysis:
-
Plot the natural log of the remaining parent compound concentration versus time.
-
Calculate the degradation half-life (t½) for each compound from the slope of the linear regression.
-
Anticipated Data Summary:
| Compound ID | GSH Reactivity Half-Life (t½, minutes) | Interpretation |
| FMSN | Experimental Value | Provides the core benchmark for the test article. |
| FNB | Experimental Value | A significantly different t½ would implicate the methylsulfonylmethyl group in modulating reactivity. |
| CNB | Experimental Value | Expected to be less reactive than FNB/FMSN due to the poorer leaving group nature of Cl vs. F. |
| FMS | >240 (or No Reaction) | Expected to be stable, confirming the essential role of the nitro group in SNAr activation. |
Tier 2: Unbiased Proteome-Wide Off-Target Screening
Objective: To identify the specific proteins within a complex biological matrix (cell lysate) that are covalently modified by FMSN.
Methodology: Intact Protein and Peptide-Centric Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique allows for the direct detection of covalent adducts on proteins.[6][7] By incubating FMSN with a cell lysate, we can perform a global, unbiased search for off-target binding partners.
Experimental Protocol: LC-MS/MS Covalent Adduct Screen
-
Lysate Preparation:
-
Culture a relevant cell line (e.g., HepG2, HEK293) and harvest cells.
-
Lyse the cells in a non-denaturing buffer without thiol-containing reagents (e.g., DTT, BME).
-
Determine the total protein concentration using a BCA assay.
-
-
Labeling Reaction:
-
Dilute the cell lysate to a final concentration of 2 mg/mL in phosphate buffer (pH 7.4).
-
Add FMSN (from a 10 mM DMSO stock) to a final concentration of 100 µM. A DMSO-only control is essential.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Sample Processing for Proteomics:
-
Denaturation & Reduction: Add urea to 8M and dithiothreitol (DTT) to 10 mM. Incubate for 1 hour.
-
Alkylation: Add iodoacetamide (IAM) to 20 mM to cap any remaining free cysteines. Incubate for 30 minutes in the dark.
-
Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate and add trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-LC system.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS/MS spectra for the most abundant precursor ions.
-
-
Data Analysis:
-
Use a specialized proteomic software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a human protein database.
-
Crucially, include a variable modification on cysteine and lysine residues corresponding to the mass of FMSN minus the mass of hydrogen fluoride (HF).
-
Filter results to a high confidence level (e.g., <1% peptide and protein FDR).
-
Compare the FMSN-treated sample to the DMSO control to identify specific covalent hits.
-
Anticipated Data Summary:
| Compound | Total Covalently Modified Proteins Identified | Top 5 Hits (Example) | Interpretation |
| FMSN | Experimental Value | GSTP1, GAPDH, PPIA, HSP90, Actin | The number and identity of hits provide a direct measure of the compound's cross-reactivity at the proteome level. |
| FNB | Experimental Value | List of proteins | Comparing hit lists between FMSN and FNB reveals proteins whose interaction is dependent on the methylsulfonylmethyl group. |
Tier 3: Targeted Validation and Orthogonal Confirmation
Objective: To confirm the binding of FMSN to high-priority off-targets identified in Tier 2 and to establish a selectivity index against the intended target (if known).
Methodology: Multiple orthogonal methods should be employed to increase confidence in the identified off-targets.
-
Recombinant Protein Assays: Incubate FMSN with purified recombinant versions of the hit proteins identified in Tier 2. Analyze binding using intact protein mass spectrometry to confirm the 1:1 stoichiometry of the covalent adduct.[8]
-
Cellular Thermal Shift Assay (CETSA): This technique measures changes in the thermal stability of a protein upon ligand binding in a cellular context. Covalent modification is expected to significantly shift the melting temperature of the target protein.
-
Competition Binding Assays: If a primary target is known, perform competition experiments where the primary target and a validated off-target are incubated with increasing concentrations of FMSN to determine relative binding kinetics.
Conclusion
The evaluation of cross-reactivity for a reactive electrophile like 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is a critical activity that directly informs its viability as a drug lead. By employing a systematic, multi-tiered approach grounded in sound biochemical principles, researchers can build a comprehensive profile of a compound's selectivity. The workflow described herein—progressing from intrinsic chemical reactivity to unbiased proteomic screening and finally to targeted validation—provides a robust framework for making data-driven decisions in drug development. This objective data is essential for balancing the potent advantages of covalent inhibition against the risks of off-target activity, ultimately paving the way for the development of safer and more effective therapeutics.
References
-
Geoghegan, K. F., & Kelly, M. A. (2015). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Bioconjugate Chemistry, 26(7), 1443–1452. Available at: [Link]
-
Domainex Ltd. (n.d.). LC-MS based covalent fragment screening strategy. Available at: [Link]
-
Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Available at: [Link]
-
Pace, N. J., et al. (2017). A Liquid Chromatography-Mass Spectrometry Method for Screening Disulfide Tethering Fragments. bioRxiv. Available at: [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. Available at: [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available at: [Link]
-
Baldo, B. A. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 15(1), 1335-1361. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Available at: [Link]
Sources
- 1. CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nuvisan.com [nuvisan.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene. The following procedures are based on established best practices for structurally similar aromatic nitro compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment
Nitrobenzene and its derivatives are known to be highly toxic compounds.[1][2] Exposure can occur through inhalation, ingestion, or skin absorption.[1] A primary concern with nitro-aromatic compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1][3] Symptoms of acute exposure can include headaches, dizziness, nausea, and cyanosis (a bluish discoloration of the skin).[1][3] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[1]
The presence of a fluorine atom and a sulfonyl group may further influence the compound's reactivity and toxicological profile. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be toxic and harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent any direct contact with 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene.[4] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[5] |
| Hands | Chemical-resistant gloves | Neoprene or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[4][6] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.[6][7] |
| Body | Chemical-resistant lab coat or apron | A lab coat made of a non-porous material should be worn over personal clothing. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is advised.[5][8] |
| Respiratory | NIOSH-approved respirator | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or in the case of a spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is essential. |
| Feet | Closed-toe shoes | Shoes should be made of a durable, chemical-resistant material to protect against accidental spills.[4] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Ventilation: Always handle 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene inside a certified chemical fume hood.[9]
-
Weighing: If the compound is a solid, weigh it out on a non-porous surface, such as weighing paper or a glass container, to prevent contamination of the balance.
-
Spill Prevention: Have a spill kit readily available that is appropriate for chemical spills. This should include an absorbent material like vermiculite or sand.[3]
Experimental Procedures
-
Container Labeling: All containers holding the compound, including reaction vessels and temporary storage, must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as these may lead to vigorous and potentially explosive reactions.[10][11]
-
Temperature Control: Be mindful of the compound's thermal stability. Avoid excessive heating, as it may lead to decomposition and the release of toxic fumes, including nitrogen oxides and hydrogen fluoride.[9]
Post-Experiment Decontamination
-
Work Surface: Thoroughly decontaminate all work surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Equipment: Clean all glassware and equipment that were in contact with the chemical.
-
PPE Removal: Remove and properly dispose of contaminated PPE, paying close attention to the correct sequence of removal to prevent cross-contamination.[4]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and decisive action is critical.
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3][11]
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][11]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3][9]
Disposal Plan
Proper disposal of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene and any contaminated materials is a legal and ethical responsibility.
-
Waste Collection: All waste containing this compound, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, absorbent paper), must be collected in a clearly labeled, sealed, and chemical-resistant container.[9]
-
Waste Segregation: Do not mix this waste with other waste streams.[9]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[7]
Visual Workflow for Safe Handling
Sources
- 1. fittowork.net [fittowork.net]
- 2. researchgate.net [researchgate.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. powrparts.com [powrparts.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
